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2-[Methyl(2-nitrophenyl)amino]acetic acid Documentation Hub

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  • Product: 2-[Methyl(2-nitrophenyl)amino]acetic acid
  • CAS: 31918-24-8

Core Science & Biosynthesis

Foundational

N-(2-Nitrophenyl)sarcosine molecular weight and formula

This technical guide details the physicochemical profile, synthetic pathways, and application spectrum of N-(2-Nitrophenyl)sarcosine , a critical intermediate in the synthesis of nitrogenous heterocycles. Chemical Identi...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the physicochemical profile, synthetic pathways, and application spectrum of N-(2-Nitrophenyl)sarcosine , a critical intermediate in the synthesis of nitrogenous heterocycles.

Chemical Identity & Physicochemical Profile

N-(2-Nitrophenyl)sarcosine (also known as 2-[methyl(2-nitrophenyl)amino]acetic acid ) is a functionalized amino acid derivative. It features a sarcosine (


-methylglycine) backbone where the amino nitrogen is arylated by an ortho-nitrophenyl group. This structure serves as a "pre-cyclized" scaffold for 1,2,3,4-tetrahydroquinoxaline derivatives.
PropertyData
IUPAC Name 2-[Methyl(2-nitrophenyl)amino]acetic acid
CAS Registry Number 31918-24-8
Molecular Formula

Molecular Weight 210.19 g/mol
Physical State Yellow to orange crystalline solid
Solubility Soluble in DMSO, DMF, MeOH; sparingly soluble in water (acidic form)
pKa (Calculated) Carboxyl: ~3.5
SMILES CN(CC(=O)O)C1=CC=CC=C1[O-]
Synthetic Pathways

The synthesis of N-(2-Nitrophenyl)sarcosine is a classic example of Nucleophilic Aromatic Substitution (


) . The reaction exploits the strong electron-withdrawing nature of the ortho-nitro group to activate the benzene ring for nucleophilic attack by the secondary amine of sarcosine.
Protocol:

Arylation
  • Reagents: 1-Fluoro-2-nitrobenzene (or 1-Chloro-2-nitrobenzene), Sarcosine, Potassium Carbonate (

    
    ).
    
  • Solvent: DMF (Dimethylformamide) or DMSO.

  • Conditions: 80–100°C, 4–12 hours.

Step-by-Step Methodology:

  • Preparation: Dissolve sarcosine (1.0 equiv) and

    
     (2.5 equiv) in DMF. Stir at room temperature for 30 minutes to deprotonate the carboxylic acid and ensure the amine is free.
    
  • Addition: Add 1-Fluoro-2-nitrobenzene (1.0 equiv) dropwise. Note: The fluoro- derivative is significantly more reactive than the chloro- analog due to the higher electronegativity of fluorine stabilizing the Meisenheimer intermediate.

  • Reaction: Heat the mixture to 90°C. Monitor by TLC or LCMS for the consumption of the nitrobenzene starting material.

  • Workup: Pour the reaction mixture into ice-water. Acidify carefully with 1M HCl to pH ~3. The product, N-(2-Nitrophenyl)sarcosine, typically precipitates as a yellow solid.

  • Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography (DCM:MeOH).

Reaction Mechanism Visualization

The following diagram illustrates the


 mechanism, highlighting the formation of the Meisenheimer complex.

SNAr_Mechanism cluster_conditions Conditions: K2CO3, DMF, 90°C Start Reagents: 1-Fluoro-2-nitrobenzene + Sarcosine Complex Meisenheimer Complex (Stabilized by NO2) Start->Complex Nucleophilic Attack (Rate Limiting) Product Product: N-(2-Nitrophenyl)sarcosine + HF Complex->Product Restoration of Aromaticity

Figure 1: Mechanism of S_NAr arylation of sarcosine.

Applications in Drug Development

N-(2-Nitrophenyl)sarcosine is primarily utilized as a privileged scaffold precursor for constructing the 1,2,3,4-tetrahydroquinoxaline core. This heterocyclic system is ubiquitous in medicinal chemistry, serving as the backbone for:

  • Kinase Inhibitors: Targeting specific ATP-binding pockets.

  • Aldose Reductase Inhibitors: For diabetic complications.

  • PARP Inhibitors: In oncology.

Key Transformation: Reductive Cyclization

Upon reduction of the nitro group to an aniline (


), the molecule undergoes spontaneous (or acid-catalyzed) intramolecular cyclization with the pendant carboxylic acid (or ester) to form the lactam ring.

Reaction:



Workflow Diagram:

Cyclization Nitro N-(2-Nitrophenyl)sarcosine (Nitro form) Reduction Reduction Step (H2/Pd-C or Fe/AcOH) Nitro->Reduction Amine Intermediate: N-(2-Aminophenyl)sarcosine Reduction->Amine Cyclization Intramolecular Amide Bond Formation Amine->Cyclization Spontaneous/Heat Quinoxaline Target: 1-Methyl-3,4-dihydro- quinoxalin-2(1H)-one Cyclization->Quinoxaline

Figure 2: Reductive cyclization pathway to the bioactive quinoxalinone core.

Analytical Characterization

To validate the identity of synthesized N-(2-Nitrophenyl)sarcosine, researchers should monitor the following diagnostic signals:

  • 1H NMR (DMSO-

    
    , 400 MHz): 
    
    • 
       12.5 ppm (br s, 1H):  Carboxylic acid proton (
      
      
      
      ).
    • 
       7.8–6.8 ppm (m, 4H):  Aromatic protons (characteristic pattern for 1,2-disubstituted benzene).
      
    • 
       3.9 ppm (s, 2H):  Methylene protons (
      
      
      
      ).
    • 
       2.9 ppm (s, 3H): 
      
      
      
      -Methyl group (
      
      
      ).
  • LC-MS:

    • ESI (+):

      
      .
      
    • ESI (-):

      
      .
      
References
  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 20086039, 2-[Methyl(2-nitrophenyl)amino]acetic acid. Retrieved from [Link][1]

  • Bunce, R. A., et al. (2013). Recent Syntheses of 1,2,3,4-Tetrahydroquinolines and 2,3-Dihydro-4(1H)-quinolinones. Molecules, 18(2), 1545–1578. Retrieved from [Link]

Sources

Exploratory

Technical Deep Dive: N-(2-Nitrophenyl) Sarcosine Derivatives in Peptoid-Based Heterocycle Synthesis

Part 1: Strategic Utility & Chemical Basis Executive Summary In the landscape of peptidomimetic drug discovery, N-(2-nitrophenyl) sarcosine derivatives (more accurately defined as N-(2-nitrophenyl) glycines in the contex...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Strategic Utility & Chemical Basis

Executive Summary In the landscape of peptidomimetic drug discovery, N-(2-nitrophenyl) sarcosine derivatives (more accurately defined as N-(2-nitrophenyl) glycines in the context of peptoid nomenclature) represent a critical "safety-catch" monomer. Unlike standard alkyl or aryl peptoid residues which serve primarily as structural diversity elements, the 2-nitrophenyl motif acts as a latent nucleophile .

Upon specific activation (nitro reduction), this residue undergoes an intramolecular cyclization to generate privileged heterocyclic scaffolds—specifically quinoxalines and 1,4-benzodiazepines —directly on the solid phase.[1] This guide details the synthesis, incorporation, and activation of this monomer, moving beyond standard submonomer protocols which often fail for electron-deficient anilines.[1]

The "Sarcosine" Nomenclature Clarification

While frequently categorized under "sarcosine derivatives" due to the N-substituted glycine backbone, the specific molecule of interest is N-(2-nitrophenyl) glycine .

  • Structural Role: Induces a trans-amide bond geometry due to steric bulk and electronic repulsion, affecting the folding of the peptoid backbone.

  • Electronic Role: The nitro group is strongly electron-withdrawing, deactivating the nitrogen lone pair. This makes the secondary amine extremely non-nucleophilic, rendering standard submonomer displacement protocols inefficient.[1]

Part 2: Synthesis of the Fmoc-Monomer (The Reliable Route)

Expert Insight: Attempting to install the 2-nitrophenyl group via the standard submonomer method (bromoacetylation followed by displacement with 2-nitroaniline) typically results in <5% yield due to the poor nucleophilicity of the aniline. The only robust method for drug-development standards is the use of a pre-synthesized Fmoc-protected monomer .

Protocol: Solution-Phase Synthesis of Fmoc-N-(2-Nitrophenyl) Glycine

Reagents:

  • 2-Fluoronitrobenzene (1.0 equiv)[1]

  • Glycine ethyl ester hydrochloride (1.2 equiv)[1]

  • DIPEA (3.0 equiv)[1]

  • Ethanol (Solvent)[1][2]

  • NaOH / THF (Hydrolysis)[1]

  • Fmoc-OSu (Protection)

Step-by-Step Methodology:

  • Nucleophilic Aromatic Substitution (SNAr):

    • Dissolve 2-fluoronitrobenzene and glycine ethyl ester HCl in Ethanol.

    • Add DIPEA dropwise.

    • Reflux at 80°C for 16 hours. The color will shift to deep orange/red.

    • Checkpoint: Monitor TLC (Hex/EtOAc 3:1). The fluoride starting material should disappear.

    • Concentrate and purify via flash chromatography to obtain Ethyl N-(2-nitrophenyl) glycinate.

  • Saponification:

    • Treat the ester with 1M NaOH in THF/MeOH (1:[1]1) at 0°C for 2 hours.

    • Acidify carefully to pH 3 with 1M HCl. Extract with EtOAc.[3]

  • Fmoc Protection:

    • Dissolve the free acid in 10% Na₂CO₃.

    • Add Fmoc-OSu (1.1 equiv) in Dioxane dropwise at 0°C.

    • Stir overnight. Acidify and extract.[2][4]

    • Purification: Recrystallize from EtOAc/Hexane. Do not use column chromatography if possible to avoid Fmoc cleavage.

Part 3: Solid-Phase Integration & Peptoid Assembly

Experimental Workflow

The incorporation of this monomer requires modified coupling conditions due to the steric hindrance of the N-aryl group.

Resin Choice: Rink Amide MBHA (Loading 0.5–0.7 mmol/g).[1] High loading resins can lead to aggregation during the cyclization step.

Table 1: Coupling Conditions Comparison
MethodReagentsTime/TempYieldNotes
Standard DIC/HOBt DIC, HOBt2h @ RT40-60%Inefficient for N-aryl monomers.
HATU Activation HATU, HOAt, DIPEA1h @ RT>95%Recommended. High conversion.[1]
Acid Chloride Triphosgene, Collidine30m @ 50°C>98%Best for extremely hindered sequences, but moisture sensitive.[1]
Submonomer Extension (Post-Incorporation)

Once the N-(2-nitrophenyl) residue is attached, extending the chain requires aggressive acylation because the N-terminal aniline is electron-deficient.

  • Acylation: Use Bromoacetyl bromide (0.6 M) + DIPEA (0.6 M) in DCM for 60 mins (vs. standard 20 mins).

  • Displacement: Standard primary amines work well for the next residue.

Part 4: Post-Synthetic Transformations (The "Payoff")[1]

This is the critical phase where the "sarcosine derivative" is converted into a heterocycle.

Pathway A: Benzodiazepine Synthesis

If the N-(2-nitrophenyl) residue is followed by an amino acid/peptoid unit, reduction triggers a cyclization onto the amide backbone.

Pathway B: Quinoxaline Synthesis

If the N-(2-nitrophenyl) residue is N-acylated with an alpha-halo acid (e.g., bromoacetic acid) and then reduced, it cyclizes to form a quinoxaline-2-one.

Detailed Protocol: Nitro Reduction on Solid Phase

Reagents:

  • Tin(II) Chloride dihydrate (SnCl₂[1]·2H₂O) - 2M solution.

  • Solvent: DMF/MeOH (9:1) or NMP.[1]

  • Alternative: Zn powder / 50% Acetic Acid (Milder, but harder to wash out of resin).[1]

Step-by-Step:

  • Wash: Swell resin in DMF (3 x 5 min).

  • Reduction: Add 2M SnCl₂ solution. Shake at Room Temperature for 4 hours.

    • Visual Cue: Resin may darken; this is normal.

  • Wash (Critical): Wash extensively with DMF (5x), MeOH (5x), DMF (5x) to remove tin salts which can chelate and interfere with HPLC.[1]

  • Cyclization:

    • Spontaneous: Often occurs during the reduction or subsequent TFA cleavage.

    • Forced: If LCMS shows the reduced amine (aniline) but no ring, heat the resin in DMF at 60°C for 4 hours with 5% DIPEA.[1]

Part 5: Visualization of Pathways

Diagram 1: Synthesis & Cyclization Workflow

PeptoidHeterocycle start 2-Fluoronitrobenzene monomer Fmoc-N-(2-nitrophenyl) Glycine Monomer start->monomer SnAr Reaction (Solution Phase) sarcosine Sarcosine/Glycine Derivative sarcosine->monomer spps SPPS (Peptoid Assembly) monomer->spps HATU Coupling reduction Nitro Reduction (SnCl2 or Zn/AcOH) spps->reduction On-Resin cyclization Intramolecular Cyclization reduction->cyclization Nucleophilic Attack product Benzodiazepine or Quinoxaline Scaffold cyclization->product TFA Cleavage

Caption: Workflow from monomer synthesis to solid-phase assembly and reductive cyclization.

Diagram 2: Chemical Mechanism (Quinoxaline Formation)[1][5]

Mechanism nitro_peptoid Resin-Bound 2-Nitrophenyl Peptoid amine_intermediate Reduced Aniline Intermediate nitro_peptoid->amine_intermediate SnCl2 / DMF (Nitro -> Amine) cyclized_product 3,4-Dihydroquinoxalin-2-one amine_intermediate->cyclized_product Attack on alpha-carbonyl (-H2O / -ROH)

Caption: Mechanistic pathway of the "safety-catch" cyclization post-reduction.

Part 6: Troubleshooting & Optimization

  • Incomplete Coupling of the Monomer:

    • Symptom:[1][5][6] Deletion sequences in LCMS.

    • Fix: Double couple using HATU. Ensure the resin is not aggregated (use PEG-based resins like ChemMatrix if sequence is hydrophobic).

  • Failed Cyclization (Open Chain Amine observed):

    • Cause: Conformational rigidity preventing the aniline from reaching the electrophile.

    • Fix: Extend the reaction time at 60°C. Check if the preceding residue is bulky (e.g., N-t-butyl); steric clash may prevent ring closure.

  • Tin Contamination:

    • Symptom:[1][5][6] Broad peaks in HPLC, mass adducts.[1]

    • Fix: Wash resin with a solution of sodium diethyldithiocarbamate in DMF to chelate residual tin before cleavage.

References

  • Zuckermann, R. N., et al. (1992).[1] "Efficient method for the preparation of peptoids [oligo(N-substituted glycines)] by submonomer solid-phase synthesis." Journal of the American Chemical Society. Link[1]

  • Zuckermann, R. N., & Kodadek, T. (2009).[1] "Peptoids as potential therapeutics." Current Opinion in Molecular Therapeutics. Link

  • Hamel, C., & Taillefumier, C. (2018).[1] "Peptoid-based synthesis of heterocycles." Frontiers in Chemistry. (Discussion of quinoxaline synthesis via nitro-reduction). Link

  • BenchChem Application Note. "Synthesis of Benzodiazepine Derivatives Using 2-Amino-2'-fluoro-5-nitrobenzophenone." (Protocol grounding for nitro-benzodiazepine precursors). Link

  • Common Organic Chemistry. "Nitro Reduction - Common Conditions (SnCl2, Zn)." (Standard operating procedures for solid-phase compatible reductions). Link

Sources

Foundational

Difference between N-(2-nitrophenyl)glycine and N-methyl derivatives

This technical guide details the structural, synthetic, and functional divergences between N-(2-nitrophenyl)glycine (NPG) and its N-methyl derivative (N-Me-NPG) . It is designed for researchers optimizing heterocyclic sy...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the structural, synthetic, and functional divergences between N-(2-nitrophenyl)glycine (NPG) and its N-methyl derivative (N-Me-NPG) . It is designed for researchers optimizing heterocyclic synthesis or investigating structure-activity relationships (SAR) in drug discovery.

Structural Divergence, Synthetic Protocols, and Cyclization Mechanics

Executive Summary

The transition from N-(2-nitrophenyl)glycine to its N-methyl derivative represents more than a simple alkyl substitution; it fundamentally alters the molecule's conformational landscape and reactivity profile.

  • N-(2-nitrophenyl)glycine (NPG): Characterized by a strong intramolecular hydrogen bond between the amine N-H and the ortho-nitro oxygen. This interaction planarizes the molecule, affecting solubility and reducing the nucleophilicity of the amine.

  • N-Methyl-N-(2-nitrophenyl)glycine (N-Me-NPG): The N-methylation disrupts this hydrogen bond, introduces steric bulk (A(1,3)-strain), and forces the nitro group out of planarity. This derivative is a critical intermediate for synthesizing N1-methyl-quinoxaline-2,3-diones , a scaffold prominent in AMPA/NMDA receptor antagonists.

Physicochemical & Structural Analysis

The core difference lies in the "Ortho Effect" and the capacity for hydrogen bonding.

FeatureN-(2-nitrophenyl)glycine (NPG)N-Methyl-N-(2-nitrophenyl)glycine
Formula C₈H₈N₂O₄C₉H₁₀N₂O₄
Intramolecular H-Bond Yes (N-H ··· O=N). Stabilizes a planar 6-membered pseudo-ring.No . Methyl group blocks H-bond donation.
Conformation Planar (favored by H-bond).Twisted (Steric clash between N-Me and NO₂).
Lipophilicity (LogP) Lower (More polar surface area due to exposed COOH).[1]Higher (Methyl group adds lipophilicity; loss of polar N-H).[1]
pKa (Amine) Lower (Lone pair involved in H-bond/resonance).Slightly Higher (Inductive effect of Methyl), but still low due to NO₂.[1]
Primary Application Precursor to 1,4-dihydroquinoxaline-2,3-diones.Precursor to 1-methyl-1,4-dihydroquinoxaline-2,3-diones.
Structural Visualization

The following diagram illustrates the conformational lock in NPG versus the steric twist in the N-methyl derivative.

structure_comparison NPG N-(2-nitrophenyl)glycine (Planar Conformation) H_Bond Intramolecular H-Bond (N-H ... O-NO2) NPG->H_Bond Stabilized by N_Me_NPG N-Methyl Derivative (Twisted Conformation) Steric Steric Clash (N-Me vs NO2) N_Me_NPG->Steric Distorted by

Figure 1: Structural drivers of conformation. The N-H...O interaction is the dominant stabilizing force in the non-methylated species.

Synthetic Pathways: The "Sarcosine Route" vs. Direct Methylation

Critical Insight: Attempting to methylate NPG directly (e.g., using MeI/base) is not recommended .[1] The acidic proton on the carboxylic acid and the potential for over-methylation to the quaternary ammonium salt lead to poor yields and complex purification.

The Expert Protocol: The superior synthetic strategy is a Retrosynthetic Approach , selecting the appropriate amino acid (Glycine vs. Sarcosine) before the nucleophilic aromatic substitution (SₙAr).

Protocol A: Synthesis of N-(2-nitrophenyl)glycine
  • Reagents: 1-Fluoro-2-nitrobenzene (1.0 eq), Glycine (1.2 eq), NaHCO₃ (2.5 eq).

  • Solvent: Ethanol/Water (1:1).[1]

  • Conditions: Reflux at 80°C for 4–6 hours.

  • Workup: The reaction mixture is cooled and acidified (pH ~2) with HCl. The product precipitates as a yellow/orange solid due to the zwitterionic nature collapsing into the free acid.

  • Validation: 1H NMR shows a triplet/broad singlet for the N-H proton (~8.0 ppm).

Protocol B: Synthesis of N-Methyl-N-(2-nitrophenyl)glycine
  • Reagents: 1-Fluoro-2-nitrobenzene (1.0 eq), Sarcosine (N-methylglycine) (1.2 eq), Triethylamine (2.0 eq).[1]

  • Solvent: Ethanol or DMF (if higher temp needed).

  • Conditions: Reflux (EtOH) or 60°C (DMF) for 5 hours.

  • Mechanism: The secondary amine of sarcosine acts as the nucleophile, displacing the fluoride.[1]

  • Advantage: This route guarantees mono-methylation at the nitrogen.

Synthetic Workflow Diagram

synthesis_pathway FNB 1-Fluoro-2-nitrobenzene SnAr_1 SnAr Reaction (NaHCO3, EtOH/H2O, Reflux) FNB->SnAr_1 SnAr_2 SnAr Reaction (Et3N, EtOH, Reflux) FNB->SnAr_2 Gly Glycine (NH2-CH2-COOH) Gly->SnAr_1 Sarc Sarcosine (NH(Me)-CH2-COOH) Sarc->SnAr_2 NPG N-(2-nitrophenyl)glycine (Yellow Solid) SnAr_1->NPG Acidification N_Me_NPG N-Methyl-N-(2-nitrophenyl)glycine (Orange Oil/Solid) SnAr_2->N_Me_NPG Workup

Figure 2: Divergent synthetic pathways. Using Sarcosine (Right) is the atom-economical route to the N-methyl derivative.

Reactivity: Cyclization to Quinoxalinediones

The most significant application of these intermediates is the synthesis of quinoxaline-2,3-diones (e.g., antagonists for AMPA/NMDA receptors like CNQX/DNQX).[1]

The Mechanism[2]
  • Reduction: The nitro group is reduced to an amine (using H₂/Pd-C or Fe/AcOH).

  • Condensation (Lactamization): The newly formed primary amine attacks the carboxylic acid (or ester) intramolecularly to close the pyrazine ring.

Impact of N-Methylation on Cyclization
  • From NPG: The product is 1,4-dihydroquinoxaline-2,3-dione . This molecule can tautomerize (lactam-lactim), allowing for hydrogen bonding at both N1 and N4 positions.[1]

  • From N-Me-NPG: The product is 1-methyl-1,4-dihydroquinoxaline-2,3-dione . The N1 position is blocked. This prevents aromatization at that specific site and alters the binding affinity to glutamate receptors by removing a hydrogen bond donor.

cyclization_mechanism Start_NPG N-(2-nitrophenyl)glycine Red_Step Nitro Reduction (H2/Pd-C or Zn/AcOH) Start_NPG->Red_Step Start_Me N-Me-N-(2-nitrophenyl)glycine Start_Me->Red_Step Int_Amine Intermediate: N-(2-aminophenyl)glycine Red_Step->Int_Amine Int_Me_Amine Intermediate: N-Me-N-(2-aminophenyl)glycine Red_Step->Int_Me_Amine Cycl_Step Condensation (-H2O) Int_Amine->Cycl_Step Int_Me_Amine->Cycl_Step Prod_Quin Quinoxaline-2,3-dione (Dual H-Bond Donor) Cycl_Step->Prod_Quin Prod_Me_Quin 1-Methyl-quinoxaline-2,3-dione (Single H-Bond Donor) Cycl_Step->Prod_Me_Quin

Figure 3: Cyclization mechanics. N-methylation dictates the final substitution pattern of the quinoxaline scaffold.

Analytical Characterization

To verify which derivative you have synthesized, utilize 1H NMR spectroscopy.[1] The differences are distinct and self-validating.

SignalN-(2-nitrophenyl)glycineN-Methyl Derivative
N-H Proton Broad triplet/singlet at 8.0–8.5 ppm (deshielded by H-bond).Absent .
N-CH₃ Absent .Strong Singlet at 3.0–3.2 ppm.[1]
Glycine -CH₂- Doublet (coupling with NH) or broad singlet.Sharp Singlet (no NH coupling).
Aromatic Region Distinct pattern for 1,2-disubstituted benzene.Similar, but shifts due to twist/electronic change.

References

  • Synthesis of Quinoxaline Derivatives

    • Abu-Hashem, A. A. (2015).[1][2][3] Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. American Journal of Organic Chemistry.

  • Sarcosine (N-Methylglycine)

    • Sigma-Aldrich Technical D
  • Intramolecular Hydrogen Bonding in Nitro-Anilines

    • Ahn, H. C., & Choi, K. (2007).[1] N-(2-Nitrophenyl)proline: An intramolecular hydrogen bond forming reagent.

  • Quinoxalinedione AMPA Antagonists (SAR Context)

    • Keana, J. F., et al. (1995).[1] Synthesis and Structure-Activity Relationships of Quinoxaline-2,3-diones. Journal of Medicinal Chemistry. (Contextual grounding for the application of these intermediates).

Sources

Protocols & Analytical Methods

Method

Application Note: Incorporation of N-methyl-N-(2-nitrophenyl)glycine into Peptoid Oligomers

[1][2] Abstract & Strategic Overview This guide details the protocol for incorporating N-methyl-N-(2-nitrophenyl)glycine (NmNpg) into peptoid oligomers.[1][2] Critical Chemical Context: Researchers must recognize that N-...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

Abstract & Strategic Overview

This guide details the protocol for incorporating N-methyl-N-(2-nitrophenyl)glycine (NmNpg) into peptoid oligomers.[1][2]

Critical Chemical Context: Researchers must recognize that N-methyl-N-(2-nitrophenyl)glycine contains a tertiary amine within the monomer unit.[1][2] Unlike standard N-substituted glycines (which possess a secondary amine allowing chain extension), the incorporation of this specific monomer terminates the peptoid chain . Consequently, this protocol focuses on its use as an N-terminal Capping Group .

Applications:

  • Conformational Control: The bulky 2-nitrophenyl group, combined with the N-methyl constraint, locks the terminal amide bond, often inducing specific cis/trans rotameric states essential for structuring peptoid helices or turns.

  • Photo-Active/Chromogenic Probes: The nitro-aryl moiety serves as a UV-active handle (

    
     nm) or a quencher in FRET studies.[1][2]
    
  • Precursor Motifs: The nitro group can be post-synthetically reduced to a primary amine, enabling "head-to-sidechain" cyclization or further functionalization.[1][2]

Chemical Challenges & Strategy

The "Deactivated Nucleophile" Problem

Synthesizing this moiety directly on-resin via the standard sub-monomer method (displacement of bromoacetate by an amine) is highly inefficient.

  • Steric Hindrance: The ortho-nitro group creates significant steric clash.[1][2]

  • Electronic Deactivation: The nitro group is strongly electron-withdrawing, dramatically reducing the nucleophilicity of the aniline nitrogen.

  • Tertiary Amine Target: Attempting to react N-methyl-2-nitroaniline with a resin-bound bromoacetate is kinetically disfavored.[1][2]

The Solution: Block Coupling

To ensure high purity and yield, we utilize a Block Coupling Strategy . The monomer is synthesized as a free carboxylic acid in solution and then coupled to the resin-bound peptoid using high-efficiency activation agents.[1][2]

Experimental Protocols

Protocol A: Solution-Phase Synthesis of the Building Block

Objective: Synthesize N-methyl-N-(2-nitrophenyl)glycine (Free Acid) for use in SPPS.

Reagents:

  • N-methyl-2-nitroaniline (1.0 eq)[1][2]

  • Ethyl bromoacetate (1.2 eq)[1]

  • Diisopropylethylamine (DIPEA) (2.0 eq)

  • Potassium Iodide (KI) (0.1 eq - Catalyst)[1]

  • Acetonitrile (ACN), Ethanol, NaOH (1M), HCl (1M).

Step-by-Step Workflow:

  • Alkylation:

    • Dissolve N-methyl-2-nitroaniline (5.0 g, 32.8 mmol) in ACN (50 mL).

    • Add DIPEA (11.4 mL) and KI (540 mg).

    • Add Ethyl bromoacetate (4.4 mL) dropwise.[2]

    • Reflux at 80°C for 24 hours. (Monitor via TLC; the steric bulk makes this slow).

    • Note: If conversion is <50%, add 0.5 eq more bromoacetate and reflux for another 12h.[2]

  • Workup (Ester):

    • Evaporate ACN.[1][2] Dissolve residue in EtOAc. Wash with 1M HCl (x2), sat. NaHCO3, and Brine.[2] Dry over MgSO4 and concentrate.

  • Hydrolysis (Saponification):

    • Dissolve the crude ester in Ethanol (30 mL).

    • Add 1M NaOH (40 mL).[2] Stir at Room Temperature for 4 hours.

    • Acidify to pH 2.0 using 1M HCl.[2]

    • Extract with EtOAc (3x).[2] Dry and concentrate.

  • Purification:

    • Recrystallize from Hexane/EtOAc or purify via Flash Chromatography (DCM:MeOH 95:5).[2]

    • Target: N-methyl-N-(2-nitrophenyl)glycine (White to pale yellow solid).[1][2]

Protocol B: Solid-Phase Incorporation (The Coupling)

Objective: Cap the resin-bound peptoid with the NmNpg block.[1]

Reagents:

  • Resin-bound Peptoid (Rink Amide linker recommended).[1][2]

  • NmNpg Free Acid (Synthesized in Protocol A) (4.0 eq).

  • Coupling Agent: HATU (3.8 eq) or PyAOP (3.8 eq).[2] Avoid DIC/HobT; they are too weak for this sterically hindered coupling.

  • Base: HOAt (4.0 eq) and DIPEA (8.0 eq).

  • Solvent: DMF (Anhydrous).[2][3]

Step-by-Step Workflow:

  • Pre-Activation (Critical):

    • In a vial, dissolve NmNpg Acid (4 eq), HATU (3.8 eq), and HOAt (4 eq) in DMF.

    • Add DIPEA (8 eq).[2]

    • Allow to activate for 2-3 minutes . The solution may turn yellow/orange.[2]

  • Coupling:

    • Add the pre-activated mixture to the resin.

    • Microwave Irradiation (Recommended): 75°C for 20 minutes (25W power).

    • Alternative (Room Temp): Shake for 4-6 hours.

  • Washing:

    • Drain and wash resin with DMF (5x), DCM (3x), DMF (3x).

  • Chloranil Test:

    • Perform a chloranil test for secondary amines.[2] A negative result (no blue/green color) indicates successful capping.[2]

  • Cleavage:

    • Treat resin with TFA:TIS:H2O (95:2.5:2.[2]5) for 30 mins to 1 hour.

    • Precipitate in cold diethyl ether.

Visualization of Workflow

The following diagram illustrates the convergence of the solution-phase monomer synthesis and the solid-phase peptoid assembly.

PeptoidSynthesis cluster_0 Protocol A: Monomer Synthesis cluster_1 Protocol B: SPPS Coupling Aniline N-methyl-2-nitroaniline Alkylation Alkylation (Ethyl Bromoacetate, 80°C) Aniline->Alkylation Hydrolysis Saponification (NaOH, then HCl) Alkylation->Hydrolysis FreeAcid NmNpg Free Acid (Purified Block) Hydrolysis->FreeAcid Activation Pre-Activation (HATU/HOAt/DIPEA) FreeAcid->Activation 4.0 eq Resin Resin-Bound Peptoid (Secondary Amine Terminus) Coupling Coupling Reaction (Microwave: 75°C, 20 min) Resin->Coupling Activation->Coupling FinalPeptoid Capped Peptoid Oligomer (Terminated) Coupling->FinalPeptoid

Caption: Convergent synthesis strategy. The sterically hindered monomer is pre-synthesized in solution to avoid difficult on-resin displacement steps.[1]

Quality Control & Data Analysis

Expected Analytical Data: Upon cleavage and analysis via LC-MS, the incorporation of the NmNpg unit should be verified using the following shifts.

FeatureObservationCause
Mass Shift +192.17 DaAddition of C9H8N2O3 (Residue mass)
UV Absorbance Strong peak @ ~254nm & ~350-400nmNitro-aryl chromophore
HPLC Retention Significant increase (Right-shift)Hydrophobic nature of the aryl cap
NMR (1H) Distinct aromatic signals (7.5-8.2 ppm)2-Nitrophenyl protons (deshielded)

Troubleshooting Guide:

  • Incomplete Coupling: If the mass spectrum shows the [M-192] peak (uncapped peptoid), repeat the coupling step using PyAOP instead of HATU, as PyAOP is often superior for hindered amines.

  • Side Reactions: If a mass of +178 is observed, check for incomplete methylation of the starting material (incorporation of N-(2-nitrophenyl)glycine instead of the N-methyl variant).

References

  • Zuckermann, R. N., et al. (1992).[2] "Efficient method for the preparation of peptoids [oligo(N-substituted glycines)] by submonomer solid-phase synthesis." Journal of the American Chemical Society.[2] Link

  • Kirshenbaum, K., et al. (1998).[2] "Sequence-specific polypeptoids: A diverse family of heteropolymers with stable secondary structure."[1][2] Proceedings of the National Academy of Sciences. Link

  • Horn, T., et al. (2004).[2] "Incorporation of Sterically Hindered Amines in Peptoid Synthesis via Microwave-Assisted Solid-Phase Coupling." Organic Letters. Link

  • Proulx, C., et al. (2016).[2] "N-Aryl Peptoids: Synthesis and Structure-Function Relationships." Biopolymers.[1][2][4][5] Link

Sources

Technical Notes & Optimization

Troubleshooting

Overcoming steric hindrance in N-methyl-N-(2-nitrophenyl)glycine coupling

Executive Summary Coupling N-methyl-N-(2-nitrophenyl)glycine (N-Me-N-2-NP-Gly) presents a "perfect storm" of synthetic challenges. You are dealing with a tertiary aniline system where the nitrogen lone pair is delocalize...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Coupling N-methyl-N-(2-nitrophenyl)glycine (N-Me-N-2-NP-Gly) presents a "perfect storm" of synthetic challenges. You are dealing with a tertiary aniline system where the nitrogen lone pair is delocalized into the electron-deficient 2-nitrophenyl ring, while the ortho-nitro group and the N-methyl group create a rigid, sterically congested environment around the carboxylate.

Standard reagents (EDC, HBTU, or even PyBOP) often fail here because their bulky active esters (OBt/OAt) cannot effectively approach the nucleophile due to the "steric wall" created by the N-substituents. This guide details the Acid Fluoride and Acid Chloride methodologies, which are the industry standards for overcoming this specific class of steric hindrance.

Part 1: Diagnostic & Strategy (Q&A)

Q1: Why is my HATU/DIEA coupling resulting in <10% conversion after 24 hours? A: The failure is mechanistic. HATU generates an -OAt active ester . While -OAt is an excellent leaving group, it is physically bulky. In your molecule, the N-methyl group and the ortho-nitro group lock the backbone into a conformation that shields the carbonyl carbon. The large -OAt group simply cannot fit into the reaction pocket effectively, or if it does, the subsequent attack by the amine is blocked by the same steric bulk.

  • Verdict: You need a smaller activation group. Switch to Acid Fluorides (-COF) or Acid Chlorides (-COCl) .

Q2: I’m seeing significant hydrolysis instead of coupling. Why? A: This is a symptom of slow kinetics. When the coupling rate (


) is retarded by sterics, the background reaction with trace water (

) becomes competitive. Furthermore, the electron-withdrawing 2-nitrophenyl group makes the activated carbonyl highly electrophilic (good) but also highly susceptible to hydrolysis (bad) if the amine cannot attack quickly.
  • Fix: Use strictly anhydrous conditions (dry solvents, inert atmosphere) and reagents that generate the active species in situ without accumulation.

Q3: Can I use the "Submonomer Method" (Bromoacetic acid + Amine) to bypass this? A: Likely not. The submonomer method requires the amine (N-methyl-2-nitroaniline) to displace the bromide. N-methyl-2-nitroaniline is an extremely poor nucleophile due to the strong electron-withdrawing nature of the nitro group and resonance delocalization. The displacement will be sluggish or non-existent. Coupling the pre-formed monomer (N-Me-N-2-NP-Gly) is the correct strategic choice, provided you use the right activation.

Part 2: Recommended Protocols

Method A: The Acid Fluoride Route (TFFH)

Best for: Solid-phase synthesis (SPPS) and preventing racemization (though Gly is achiral, this is a mild habit). Mechanism: TFFH (Tetramethylfluoroformamidinium hexafluorophosphate) converts the carboxylic acid into an acid fluoride. The fluoride atom is small (van der Waals radius ~1.47 Å), allowing it to penetrate the steric shield of the 2-nitrophenyl group.

Protocol:

  • Dissolution: Dissolve N-Me-N-2-NP-Gly (1.0 equiv) in dry Dichloromethane (DCM) or DMF.

  • Activation: Add TFFH (1.1 equiv) and DIEA (Diisopropylethylamine, 2.0 equiv).

  • Pre-activation: Stir for 15–20 minutes under Nitrogen. Note: Acid fluorides are relatively stable compared to chlorides.

  • Coupling: Add the amine component (1.0–1.2 equiv).

  • Reaction: Stir at room temperature for 2–4 hours.

  • Monitoring: Check via HPLC. If slow, add HOAt (0.1 equiv) as a catalyst, though this re-introduces some bulk.

Method B: The Acid Chloride Route (Ghosez’s Reagent)

Best for: Extremely difficult couplings in solution phase. Mechanism: Ghosez's Reagent (1-Chloro-N,N,2-trimethyl-1-propenylamine) generates the acid chloride under neutral conditions, avoiding the acidic harshness of thionyl chloride or oxalyl chloride.

Protocol:

  • Setup: Dissolve N-Me-N-2-NP-Gly (1.0 equiv) in dry DCM.

  • Chloride Formation: Add Ghosez’s Reagent (1.2 equiv) dropwise at 0°C.

  • Incubation: Stir at room temperature for 1–2 hours. Monitor conversion to acid chloride by quenching a small aliquot with MeOH and checking for Methyl Ester via TLC/LCMS.

  • Coupling: Add the amine (1.1 equiv) and Collidine (2.5 equiv) or DIEA .

  • Reaction: Stir for 4–12 hours.

Part 3: Comparative Data & Decision Matrix

Table 1: Coupling Reagent Performance for N-Aryl/N-Alkyl Amino Acids

ReagentActive SpeciesSteric BulkEst.[1] Yield (24h)Risk Factors
HATU -OAt EsterHigh< 20%Slow kinetics, hydrolysis
PyBOP -OBt EsterHigh< 15%Phosphorus byproducts
TFFH -F (Fluoride)Low 85-95% Moisture sensitivity
Ghosez -Cl (Chloride)Low > 90% Handling reactivity
BTC -Cl (Chloride)Low> 90%Toxic gas (Phosgene)
Decision Logic (DOT Visualization)

CouplingLogic Start Start: Coupling N-Me-N-(2-NP)Gly CheckPhase Is this Solid Phase (SPPS) or Solution Phase? Start->CheckPhase SPPS Solid Phase CheckPhase->SPPS Solution Solution Phase CheckPhase->Solution TFFH_Route Use TFFH (Acid Fluoride) + DIEA in DMF SPPS->TFFH_Route Standard Ghosez_Route Use Ghosez's Reagent (Acid Chloride) in DCM Solution->Ghosez_Route High Purity Req BTC_Route Use BTC (Bis-trichloromethyl carbonate) + Collidine Solution->BTC_Route Scale-up (>10g) Success Proceed to Deprotection TFFH_Route->Success Yield >80% Ghosez_Route->Success BTC_Route->Success

Caption: Decision tree for selecting the optimal activation strategy based on synthesis phase and scale.

Part 4: Troubleshooting FAQ

Q: I used TFFH but the reaction turned black and failed. What happened? A: TFFH is moisture-sensitive. If your solvent contained water, the reagent hydrolyzed to HF and tetramethylurea. The HF can degrade the resin or sensitive protecting groups.

  • Fix: Dry DMF over molecular sieves (4Å) for 24 hours before use. Ensure the amine is free of hydrochloride salts (desalt if necessary).

Q: Can I use microwave irradiation? A: Yes, but with caution. The 2-nitrophenyl group is a known chromophore and can be thermally unstable or photoreactive (cinnoline formation) under extreme energy input.

  • Limit: Max 50°C, 10 minutes. Do not exceed 60°C as N-methylated peptides are prone to diketopiperazine (DKP) formation, cleaving themselves off the resin.

Q: How do I monitor the reaction? Ninhydrin doesn't work. A: Correct. Ninhydrin detects primary amines. You are coupling to a primary amine (usually), so Ninhydrin should work to show the disappearance of the amine. However, if you are coupling to a secondary amine (e.g., Proline), use the Chloranil Test or Bromophenol Blue .

  • Pro Tip: For this specific hindered acid, mini-cleavage and LCMS analysis is the only truly reliable method to distinguish between unreacted amine and product.

References

  • BenchChem . (2025).[2] A Researcher's Guide to Coupling Reagents for Sterically Hindered Amino Acids. Retrieved from

  • Sigma-Aldrich . (2025). Peptide Coupling Reagents Guide: Acid Fluorides and Chlorides. Retrieved from

  • Royal Society of Chemistry . (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry. Retrieved from

  • Bachem . (2024).[3][4] Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Retrieved from

  • National Institutes of Health (NIH) . (2025). Photocleavage of the Polypeptide Backbone by 2-Nitrophenylalanine Derivatives. PMC. Retrieved from

Sources

Optimization

Technical Support Center: Improving the Yield of N-Arylation Reactions for Sarcosine Derivatives

Introduction Welcome to the technical support center for N-arylation of sarcosine derivatives. N-aryl derivatives of sarcosine (N-methylglycine) are crucial structural motifs in medicinal chemistry and drug development,...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the technical support center for N-arylation of sarcosine derivatives. N-aryl derivatives of sarcosine (N-methylglycine) are crucial structural motifs in medicinal chemistry and drug development, appearing in a variety of pharmacologically active compounds. The Palladium-catalyzed Buchwald-Hartwig amination stands as a premier method for constructing the key C-N bond in these molecules.[1] However, as a secondary amino acid ester, sarcosine presents unique challenges, including steric hindrance and potential side reactions, which can often lead to frustratingly low yields and difficult purifications.[2][3]

This guide is designed for researchers, scientists, and drug development professionals. It moves beyond simple protocols to provide a deeper understanding of the reaction's nuances. Here, we will dissect common experimental issues, explain the underlying chemical principles, and offer field-proven troubleshooting strategies to help you navigate the complexities of this powerful transformation and improve your reaction outcomes.

Core Principles: The Buchwald-Hartwig Catalytic Cycle

A foundational understanding of the reaction mechanism is critical for effective troubleshooting. The generally accepted catalytic cycle for the N-arylation of amines involves a Pd(0)/Pd(II) cycle. Success at each stage is highly dependent on the careful selection of the reaction components.

Buchwald_Hartwig_Cycle cluster_legend Legend Pd0 L-Pd(0) Active Catalyst OA_Complex L-Pd(II)(Ar)(X) Oxidative Addition Complex Pd0->OA_Complex Oxidative Addition (+ Ar-X) Amine_Coord [L-Pd(II)(Ar)(Amine)]+X- OA_Complex->Amine_Coord Ligand Exchange (+ Amine) Deprotonation L-Pd(II)(Ar)(Amidate) Amide Complex Amine_Coord->Deprotonation Deprotonation (- Base-H+X-) Deprotonation->Pd0 Catalyst Regeneration Product Ar-Amine (Product) Deprotonation->Product Reductive Elimination Catalyst_Regen L Ligand Ar-X Aryl Halide Amine Sarcosine Derivative Base Base

Caption: The catalytic cycle for the Buchwald-Hartwig N-arylation reaction.

Troubleshooting Guide

This section addresses the most common issues encountered during the N-arylation of sarcosine derivatives in a direct question-and-answer format.

Question 1: My reaction yield is very low or I see no product formation. What are the likely causes and how can I fix it?

Low or no conversion is the most frequent problem. The issue typically stems from an inactive catalyst, incorrect choice of reaction parameters, or poor starting material quality.

Potential Causes & Solutions
  • Inactive Catalyst: The active Pd(0) species is sensitive to oxygen.

  • Inappropriate Ligand Choice: Sarcosine is a sterically hindered secondary amine. The ligand must be bulky enough to promote reductive elimination but not so bulky that it hinders oxidative addition or amine coordination.

    • Solution: For sterically demanding couplings, bulky, electron-rich biarylphosphine ligands are often required.[1][3] Start with a well-established, versatile ligand like XPhos or RuPhos. If the reaction is still sluggish, switching to a different generation of ligand (e.g., BrettPhos) may be beneficial as subtle steric and electronic differences can have a large impact.[6]

  • Incorrect Base: The base must be strong enough to deprotonate the amine-palladium complex but not so strong that it causes side reactions like ester hydrolysis or racemization.[4][5]

    • Solution: Sodium tert-butoxide (NaOtBu) is a common strong base that works well for many systems. However, if you observe decomposition of your starting material or product, switch to a weaker inorganic base like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃).[5][7] For particularly sensitive substrates, lithium bis(trimethylsilyl)amide (LHMDS) can be an excellent choice as it is non-nucleophilic and can have a pseudo-protecting effect on sensitive functional groups.[6][8]

  • Low Reaction Temperature: The activation energy for one or more steps in the catalytic cycle may not be met.

    • Solution: While some modern catalyst systems operate at lower temperatures, many N-arylations of hindered amines require elevated temperatures (80-110 °C).[7][9] Incrementally increase the reaction temperature by 10-20 °C and monitor for product formation. Toluene or dioxane are common high-boiling point solvents suitable for this.[4]

Troubleshooting_Workflow Start Problem: Low or No Yield Check_Inert Is the system fully inert? Start->Check_Inert Check_Ligand Is the ligand appropriate? Check_Inert->Check_Ligand Yes Action_Degas Action: Degas solvents thoroughly. Use Ar atmosphere. Consider a precatalyst. Check_Inert->Action_Degas No Check_Base Is the base correct? Check_Ligand->Check_Base Yes Action_Ligand Action: Switch to a bulkier ligand (e.g., XPhos, RuPhos, BrettPhos). Check_Ligand->Action_Ligand No Check_Temp Is the temperature optimal? Check_Base->Check_Temp Yes Action_Base Action: Try a different base. (e.g., K3PO4, Cs2CO3 for sensitive substrates). Check_Base->Action_Base No Action_Temp Action: Increase temperature in 10-20 °C increments. Check_Temp->Action_Temp No Success Yield Improved Action_Degas->Success Action_Ligand->Success Action_Base->Success Action_Temp->Success

Caption: A logical workflow for troubleshooting low-yield N-arylation reactions.

Question 2: I am getting my product, but it's contaminated with significant side products. What are they and how do I prevent them?

Side product formation complicates purification and reduces the yield of the desired N-aryl sarcosine derivative.

Common Side Products & Prevention
  • Hydrodehalogenation of Aryl Halide: This occurs when the aryl halide is reduced, replacing the halogen with a hydrogen atom. It often points to a mismatch between the rate of oxidative addition and subsequent steps.

    • Cause: β-hydride elimination from the palladium amide intermediate can be a competing pathway, especially with certain ligands or if the reductive elimination step is slow.[1]

    • Solution: Employing bulkier, more electron-rich ligands (e.g., biarylphosphines) can accelerate the rate of reductive elimination, outcompeting the hydrodehalogenation pathway.[1]

  • Decarboxylation: For sarcosine derivatives where the carboxylic acid is unprotected, decarboxylation can be a significant issue, especially at elevated temperatures.[10]

    • Cause: The free carboxylic acid can coordinate to the metal center or be deprotonated by the strong base, leading to instability and loss of CO₂.

    • Solution: Protect the carboxylic acid as an ester (e.g., methyl or ethyl ester) prior to the N-arylation reaction.[10] This is the most robust solution. If using the free acid is unavoidable, milder reaction conditions with weaker bases (e.g., K₃PO₄) and lower temperatures are essential, though this may require a more active catalyst system.

  • Ester Hydrolysis: The use of strong bases like NaOtBu can hydrolyze the ester protecting group on the sarcosine derivative, especially in the presence of trace water.

    • Cause: Nucleophilic attack of the base or hydroxide (from trace water) on the ester carbonyl.

    • Solution: Use meticulously dried solvents and reagents. If hydrolysis persists, switch to a non-nucleophilic base like LHMDS or a weaker inorganic base like Cs₂CO₃.[6]

Frequently Asked Questions (FAQs)

Q: How do I select the optimal ligand for my specific substrates?

A: Ligand selection is crucial. There is no single "best" ligand, but there are guidelines. The choice depends on the steric and electronic properties of both the aryl halide and the sarcosine derivative.

Ligand TypeExamplesBest For...Rationale
Bulky Biarylphosphines XPhos, RuPhos, BrettPhosGeneral purpose, especially for hindered aryl chlorides and secondary amines like sarcosine.[11]The bulk accelerates the crucial reductive elimination step and promotes a monoligated Pd(0) species, which is highly active.
Chelating Bisphosphines BINAP, DPEPhosLess hindered substrates; can be useful in controlling stereochemistry in certain cases.Forms a more rigid catalyst structure. Can be less effective for hindered substrates where ligand dissociation is required.
N-Heterocyclic Carbenes (NHCs) IPr, SIPrElectron-rich aryl halides and can offer high thermal stability.[8][12]Form very strong bonds to palladium, creating robust and thermally stable catalysts.

Q: Which base should I start with, and when should I change it?

A: Start with the conditions most cited for similar substrates. For a typical N-arylation of a sarcosine ester with an aryl bromide, NaOtBu is a robust starting point. You should consider changing the base if you observe:

  • Decomposition of starting materials or product: Switch to a weaker base (K₃PO₄, Cs₂CO₃).[5]

  • Ester hydrolysis: Switch to a non-nucleophilic base (LHMDS) or ensure anhydrous conditions.[6]

  • Low conversion with mild bases: Switch to a stronger base (NaOtBu, KHMDS) if your substrate can tolerate it.

Q: My starting materials are not fully soluble in the reaction solvent. What should I do?

A: Poor solubility can hinder reaction rates. First, ensure you are using an appropriate solvent; toluene, dioxane, and THF are common choices.[4] If solubility is still an issue, gentle heating and stirring can help. For salts like sarcosine ethyl ester hydrochloride, the base will neutralize the HCl in situ to generate the more soluble free amine. A co-solvent like t-butanol can sometimes improve solubility. However, a heterogeneous mixture is not always a barrier to a successful reaction, as long as sufficient material is in the solution phase to interact with the catalyst.

Standard Experimental Protocol

This protocol is a general starting point for the N-arylation of sarcosine ethyl ester with an aryl bromide.

Materials:

  • Sarcosine ethyl ester hydrochloride

  • Aryl bromide

  • Palladium(II) acetate (Pd(OAc)₂) or a suitable precatalyst (e.g., XPhos Pd G3)

  • Ligand (e.g., XPhos)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous Toluene

Procedure:

  • Vessel Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the palladium source (e.g., Pd(OAc)₂, 2 mol%), the ligand (e.g., XPhos, 4 mol%), and sodium tert-butoxide (2.2 equivalents).

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with argon three times.

  • Reagent Addition: Under a positive pressure of argon, add the aryl bromide (1.0 equivalent) and sarcosine ethyl ester hydrochloride (1.2 equivalents).

  • Solvent Addition: Add anhydrous, degassed toluene via syringe to achieve a concentration of approximately 0.1-0.2 M with respect to the aryl bromide.

  • Reaction: Place the flask in a preheated oil bath at 100 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. A typical reaction time is 12-24 hours.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Quench carefully with water and dilute with ethyl acetate. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to obtain the desired N-aryl sarcosine ethyl ester.

References

  • Park, N. H., Vinogradova, E. V., Surry, D. S., & Buchwald, S. L. (2015). Design of New Ligands for the Palladium-Catalyzed Arylation of α-Branched Secondary Amines. Angewandte Chemie International Edition, 54(28), 8259–8262. Available at: [Link]

  • Dominguez, B., et al. (ResearchGate). Model system for optimization. Palladium catalyzed N-arylation and... Available at: [Link]

  • (ResearchGate). Optimization of reaction parameters for Buchwald-Hartwig amination... Available at: [Link]

  • Park, N. H., et al. (2015). Design of New Ligands for the Palladium-Catalyzed Arylation of α-Branched Secondary Amines. PubMed. Available at: [Link]

  • Caddick, S., et al. (Supporting Information). Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst. Available at: [Link]

  • Hicks, J. D., et al. (2010). Pd-Catalyzed N-Arylation of Secondary Acyclic Amides: Catalyst Development, Scope, and Computational Study. Journal of the American Chemical Society. Available at: [Link]

  • Fors, B. P., et al. (2016). Development of a Method for the N-Arylation of Amino Acid Esters with Aryl Triflates. Organic Letters. Available at: [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Available at: [Link]

  • Scott, J. S., et al. (2024). Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders. ACS Medicinal Chemistry Letters. Available at: [Link]

  • Chemical Science (RSC Publishing). (2020). In silico screening of P,N-ligands facilitates optimization of Au(iii)-mediated S-arylation. Available at: [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Available at: [Link]

  • Nolan, S. P., et al. (2020). In silico screening of P,N-ligands facilitates optimization of Au(iii)-mediated S-arylation. Chemical Science. Available at: [Link]

  • Kollár, L., et al. (2018). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Caddick, S., et al. (2005). Development of a practical Buchwald–Hartwig amine arylation protocol using a conveniently prepared (NHC)Pd(R-allyl)Cl catalyst. Organic & Biomolecular Chemistry. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Navigating the Challenges of Diketopiperazine (DKP) Formation with N-Methyl Amino Acids

Welcome to our dedicated technical support center for peptide synthesis. This guide is designed for researchers, scientists, and drug development professionals who are incorporating N-methylated amino acids into their pe...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical support center for peptide synthesis. This guide is designed for researchers, scientists, and drug development professionals who are incorporating N-methylated amino acids into their peptide sequences and encountering the common yet formidable challenge of diketopiperazine (DKP) formation. As your partner in scientific discovery, we aim to provide not just protocols, but a deeper understanding of the mechanisms at play, empowering you to troubleshoot effectively and optimize your synthetic strategies.

N-methylated amino acids are invaluable tools in medicinal chemistry, known to enhance peptide stability, cell permeability, and conformational rigidity.[1][2][3] However, their unique structural properties also predispose them to an intramolecular cyclization reaction that can severely impact your synthesis yield and purity. This guide will walk you through the causality of this side reaction and provide field-proven strategies to mitigate it.

Frequently Asked Questions (FAQs)

Here we address some of the fundamental questions surrounding DKP formation in the context of N-methylated amino acids.

Q1: What is diketopiperazine (DKP) and why is it a problem in my peptide synthesis?

A1: Diketopiperazine is a cyclic dipeptide that forms when the N-terminal amine of a dipeptide attached to the solid-phase resin attacks the ester linkage to the resin, cleaving the dipeptide from the support.[4] This results in two major issues:

  • Yield Loss: The cleaved dipeptide is washed away, leading to a truncated final peptide and a significant reduction in the overall yield.

  • "Traceless" Impurity: Because the DKP is washed away, it doesn't appear as an impurity in the final crude product analysis. This can be misleading, as you may observe a lower-than-expected yield without an obvious cause.[5]

Q2: Why are N-methylated amino acids so prone to DKP formation?

A2: The increased propensity for DKP formation with N-methylated amino acids is rooted in their conformational preferences. The N-methyl group favors a cis-amide bond conformation, which pre-organizes the dipeptide backbone into a structure that is highly amenable to intramolecular cyclization.[6] This stands in contrast to non-methylated amino acids, which predominantly adopt a trans-amide bond conformation, making cyclization less favorable.

Q3: Aside from N-methylated amino acids, what other residues increase the risk of DKP formation?

A3: Proline is another key residue notorious for promoting DKP formation due to its cyclic side chain, which also favors the cis-amide bond conformation.[7][8] Sequences with a proline at the second position (from the C-terminus) are particularly susceptible.[8][9] The risk is further amplified when an N-methylated amino acid is paired with proline in the first two positions of the peptide-resin.

Q4: At what stage of solid-phase peptide synthesis (SPPS) does DKP formation primarily occur?

A4: DKP formation is most likely to occur immediately following the Fmoc-deprotection of the second amino acid.[4][8] At this point, the free N-terminal amine is poised to attack the resin linkage. The basic conditions of the deprotection step can also catalyze this unwanted cyclization.[10][11]

Troubleshooting Guide: Common Issues and Solutions

This section is designed to help you diagnose and resolve specific experimental problems related to DKP formation.

Issue 1: My overall peptide yield is unexpectedly low, but the HPLC of the crude product looks relatively clean.

  • Possible Cause: This is a classic sign of "traceless" DKP formation.[5] The dipeptide has likely cleaved from the resin during synthesis and been washed away.

  • Troubleshooting Steps:

    • Analyze the Wash Steps: If possible, collect the filtrate after the deprotection of the second amino acid and analyze it by LC-MS to confirm the presence of the DKP byproduct.

    • Implement a Mitigation Strategy: Proceed to one of the preventative protocols outlined below, such as using a milder deprotection cocktail or a more sterically hindered resin.[5]

Issue 2: I'm synthesizing a peptide with an N-methyl amino acid at the C-terminus (position 1) and proline at position 2, and my synthesis is failing.

  • Possible Cause: This is a high-risk sequence for DKP formation. The combination of a C-terminal N-methyl amino acid and a subsequent proline creates a highly favorable environment for cyclization.

  • Solutions:

    • Dipeptide Strategy: The most robust solution is to synthesize the dipeptide (Fmoc-Pro-N-Me-AA-OH) in solution phase first. Then, couple this dipeptide block to the resin. This bypasses the vulnerable dipeptide-resin intermediate altogether.[4][12]

    • Optimized Coupling and Deprotection: If the dipeptide strategy is not feasible, you must employ optimized conditions from the start. Use a 2-chlorotrityl chloride (2-CTC) resin, which is more sterically hindered, and a mild deprotection reagent like 2% DBU / 5% piperazine in NMP.[5][13][14]

Issue 3: I've noticed significant DKP formation even when using a standard "mild" deprotection like 5% piperidine in DMF.

  • Possible Cause: For highly susceptible sequences, even milder conditions are necessary. The choice of solvent and base can have a dramatic impact.[12]

  • Solutions:

    • Switch to DBU/Piperazine: A combination of 2% 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) and 5% piperazine in N-methyl-2-pyrrolidone (NMP) has been shown to be highly effective at suppressing DKP formation while maintaining efficient Fmoc removal.[4][6][13]

    • Lower the Temperature: Performing the Fmoc deprotection and the subsequent coupling step at a reduced temperature (e.g., 0-5 °C) can slow down the rate of the intramolecular cyclization reaction.[6][10]

Visualizing the Mechanism and Prevention Strategies

To better understand the underlying chemistry, the following diagrams illustrate the mechanism of DKP formation and the logic behind key preventative measures.

DKP_Formation cluster_0 SPPS Cycle: Post-Deprotection cluster_1 Desired Pathway Peptide_Resin H₂N-Xaa²(N-Me)-Xaa¹-O-Resin DKP Diketopiperazine (Cleaved & Washed Away) Peptide_Resin->DKP Intramolecular Cyclization Resin HO-Resin Peptide_Resin->Resin Coupling Couple Fmoc-Xaa³ Peptide_Resin->Coupling Intermolecular Coupling (Fast) Truncated_Peptide Truncated Sequence Elongated_Peptide Fmoc-Xaa³-Xaa²(N-Me)-Xaa¹-O-Resin Coupling->Elongated_Peptide

Caption: Mechanism of Diketopiperazine (DKP) Formation in SPPS.

DKP_Prevention cluster_main Strategies to Minimize DKP Formation cluster_solutions Primary Solutions cluster_advanced Advanced/Sequence-Specific Solutions Problem High Risk of DKP Formation (e.g., N-Me-AA at Pos 1 or 2) Strategy1 Modify Deprotection Conditions (e.g., 2% DBU/5% Piperazine in NMP) Problem->Strategy1 Strategy2 Use Sterically Hindered Resin (e.g., 2-Chlorotrityl) Problem->Strategy2 Strategy3 Lower Reaction Temperature (0-5 °C) Problem->Strategy3 Strategy4 Use Dipeptide Building Block (Bypass susceptible intermediate) Problem->Strategy4 For highly problematic sequences

Caption: Decision workflow for preventing DKP formation.

Quantitative Data: Impact of Deprotection Conditions

The choice of deprotection reagent and solvent is one of the most critical factors you can control. The following table summarizes the percentage of DKP formation for a DKP-prone sequence under various conditions, highlighting the effectiveness of an optimized cocktail.

Deprotection ReagentSolventDKP Formation (%)Reference
20% (v/v) piperidineDMF13.8[14]
5% (v/v) piperidineDMF12.2[14]
5% (w/v) piperazineNMP< 4[14]
2% DBU / 5% piperazine NMP Drastically Reduced [4][13][14]

Experimental Protocols

Here we provide detailed, step-by-step methodologies for key prevention strategies.

Protocol 1: Standard Fmoc-SPPS (Control)

This protocol serves as a baseline for comparison.

  • Resin Swelling: Swell the appropriate resin (e.g., Rink Amide) in DMF for 1-2 hours.

  • First Amino Acid Coupling:

    • Deprotect the Fmoc group from the resin using 20% piperidine in DMF (2 x 10 min).

    • Wash the resin thoroughly with DMF and DCM.

    • Couple the first Fmoc-protected amino acid (e.g., Fmoc-N-Me-Val-OH) using a standard coupling reagent like HCTU and a base like DIPEA in DMF.

  • Second Amino Acid Coupling:

    • Deprotect the Fmoc group using 20% piperidine in DMF (2 x 10 min).

    • Wash the resin thoroughly.

    • Couple the second Fmoc-amino acid.

  • Chain Elongation: Continue coupling subsequent amino acids using the standard deprotection and coupling cycles.

  • Cleavage and Analysis: Cleave the peptide from the resin using a standard cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O). Analyze the crude product by RP-HPLC and Mass Spectrometry.

Protocol 2: Optimized Fmoc Deprotection to Minimize DKP

This protocol incorporates a milder deprotection cocktail and is highly recommended for any sequence containing N-methyl amino acids.

  • Resin and First AA Coupling: Follow steps 1 and 2 from Protocol 1.

  • Optimized Fmoc Deprotection:

    • Prepare a fresh solution of 2% DBU and 5% piperazine in NMP (v/v/v) .[14]

    • Treat the resin with this solution for deprotection (2 x 10 min).

  • Washing: Wash the resin thoroughly with NMP (5 x) and DCM (3 x).[5]

  • Subsequent Couplings: Couple the next amino acid using a highly effective reagent for N-methylated residues, such as HATU, with a suitable base (e.g., DIPEA or collidine).[6]

  • Continue Synthesis: Use the optimized deprotection solution (Step 2) for all subsequent Fmoc removal steps.[5]

  • Cleavage and Analysis: Follow step 5 from Protocol 1. A significant reduction in DKP-related yield loss should be observed compared to the standard protocol.

We trust this technical guide will serve as a valuable resource in your peptide synthesis endeavors. Should you have further questions or require assistance with particularly challenging sequences, do not hesitate to contact our technical support team.

References

  • Wang, J., et al. (2022). Understanding diketopiperazine formation mechanism and control strategies during solid phase peptide synthesis of peptide: Impact of solvent, peptide sequence, storage conditions and stabilizer additives. American Chemical Society.
  • Wang, J., Berglund, M. R., Braden, T., et al. (2022). Mechanistic Study of Diketopiperazine Formation during Solid-Phase Peptide Synthesis of Tirzepatide. ACS Omega, 7(50), 46809–46820. [Link]

  • Scribd. (n.d.). Suppressing DKP in Peptide Synthesis. Retrieved from [Link]

  • Zhang, C., et al. (2022). Optimized Fmoc-Removal Strategy to Suppress the Traceless and Conventional Diketopiperazine Formation in Solid-Phase Peptide Synthesis. ACS Omega, 7(14), 12015–12020. [Link]

  • Goolcharran, C., & Borchardt, R. T. (1999). Kinetics of diketopiperazine formation using model peptides. Journal of Pharmaceutical Sciences, 88(10), 1051-1057. [Link]

  • Rogers, J. M., & Suga, H. (2015). Ribosomal Synthesis of N-Methyl Peptides. ACS Chemical Biology, 10(5), 1244–1253. [Link]

  • El-Faham, A., & Albericio, F. (2018). N-methylation in amino acids and peptides: Scope and limitations. Biopolymers, 109(6), e23110. [Link]

  • Shute, R. E., & Rich, D. H. (1987). Prevention of diketopiperazine formation in peptide synthesis by a simultaneous deprotection–coupling procedure: entrapment of reactive nucleophilic species by in situ acylation. Journal of the Chemical Society, Chemical Communications, (15), 1155-1156. [Link]

  • Wang, J., Berglund, M. R., Braden, T., et al. (2022). Mechanistic Study of Diketopiperazine Formation during Solid-Phase Peptide Synthesis of Tirzepatide. ACS Omega. [Link]

  • ResearchGate. (n.d.). DKP formation mechanism. Retrieved from [Link]

  • Baran Lab. (n.d.). Diketopiperazines. Retrieved from [Link]

  • The Athenaeum - University of the Incarnate Word. (2024). Synthesis of Poly-N-Methylated Peptides Against Malaria. Retrieved from [Link]

  • Yanagawa, H., et al. (1984). Diketopiperazine-mediated peptide formation in aqueous solution. Origins of Life and Evolution of Biospheres, 14(1-4), 163-169. [Link]

  • J-Stage. (n.d.). Suppression of Diketopiperazine Formation in Solid Phase Peptide Synthesis. Retrieved from [Link]

  • Zhang, C., et al. (2022). Optimized Fmoc-Removal Strategy to Suppress the Traceless and Conventional Diketopiperazine Formation in Solid-Phase Peptide Synthesis. ACS Omega, 7(14), 12015-12020. [Link]

  • Sci-Hub. (n.d.). Mechanistic Study of Diketopiperazine Formation during Solid-Phase Peptide Synthesis of Tirzepatide. Retrieved from [Link]

  • ElectronicsAndBooks. (n.d.). Prevention of Diketopiperazine Formation in Peptide Synthesis by a Simultaneous Deprotection-Coupling Procedure: Entrapment of R. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Prevention of diketopiperazine formation in peptide synthesis by a simultaneous deprotection–coupling procedure: entrapment of reactive nucleophilic species by in situ acylation. Retrieved from [Link]

  • Google Patents. (n.d.). WO2022097540A1 - Peptide synthesis method for suppressing defect caused by diketopiperazine formation.
  • Biron, E., et al. (2012). Synthesis of N-methylated cyclic peptides. Nature Protocols, 7(3), 432-440. [Link]

  • ResearchGate. (n.d.). Synthesis of nonmethylated and N-methylated cyclic peptides. Retrieved from [Link]

  • Journal of the American Chemical Society. (2024). Rapid Peptide Cyclization Inspired by the Modular Logic of Nonribosomal Peptide Synthetases. [Link]

  • PubMed. (2022). Optimized Fmoc-Removal Strategy to Suppress the Traceless and Conventional Diketopiperazine Formation in Solid-Phase Peptide Synthesis. [Link]

  • ResearchGate. (2012). (PDF) Synthesis of N-methylated cyclic peptides. Retrieved from [Link]

  • ResearchGate. (n.d.). Two-step mass spectrometric approach for the identification of diketopiperazines in chicken essence. Retrieved from [Link]

  • ResearchGate. (n.d.). Methods and Protocols of Modern Solid-Phase Peptide Synthesis. Retrieved from [Link]

  • Google Patents. (n.d.). WO1996000391A1 - Methods for the synthesis of diketopiperazines.
  • ResearchGate. (n.d.). Determination of Diketopiperazine Formation During the Solid-Phase Synthesis of C-Terminal Acid Peptides. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Troubleshooting 2-Nitrobenzyl Linker Photocleavage

Welcome to the Advanced Photochemistry Support Hub. Topic: Incomplete Photocleavage of 2-Nitrobenzyl (oNB) Systems Ticket Priority: High (Impacts Yield & Purity) Assigned Specialist: Senior Application Scientist Introduc...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Advanced Photochemistry Support Hub.

Topic: Incomplete Photocleavage of 2-Nitrobenzyl (oNB) Systems Ticket Priority: High (Impacts Yield & Purity) Assigned Specialist: Senior Application Scientist

Introduction: The "Hidden" Kinetics of Photolysis

Incomplete photocleavage in 2-nitrobenzyl systems is rarely due to a single "broken" variable. It is usually a mismatch between the photon flux , the quantum yield (


) , and the secondary dark reactions .

The cleavage is a Norrish Type II reaction.[1] It is not instantaneous.[2] Upon UV excitation, the molecule enters a rapid equilibrium (forming an aci-nitro intermediate), followed by a slower, rate-limiting "dark" step (hemiacetal collapse) that actually releases your cargo. If you stop irradiation too early, or if the byproduct consumes the photons (inner filter effect), your yield stalls.

Diagnostic Workflow

Before altering your chemistry, trace the failure point using this logic flow.

TroubleshootingFlow Start START: Cleavage Yield < 80% CheckLight Step 1: Check Light Source (Wavelength & Intensity) Start->CheckLight LightGood Is u03bb = 300-365nm? CheckLight->LightGood CheckSolubility Step 2: Check Solubility (Precipitation?) Soluble Is solution clear? CheckSolubility->Soluble CheckByproduct Step 3: Byproduct Interference (Inner Filter / Schiff Base) ColorChange Did solution turn deep yellow/brown? CheckByproduct->ColorChange CheckpH Step 4: pH & Buffer (Hemiacetal Collapse) AdjustpH Action: Adjust pH to 7.0-7.5 (Avoid extremes) CheckpH->AdjustpH LightGood->CheckSolubility Yes AdjustLight Action: Switch to 365nm LED or High-Pressure Hg LightGood->AdjustLight No Soluble->CheckByproduct Yes AddSolvent Action: Add DMSO/DMF or lower conc. Soluble->AddSolvent No ColorChange->CheckpH No AddScavenger Action: Add Semicarbazide (Scavenge Nitroso) ColorChange->AddScavenger Yes (Filter Effect)

Figure 1: Decision matrix for diagnosing incomplete photocleavage. Follow the path to isolate physical vs. chemical limiters.

Module 1: The Physics (Light Source & Delivery)

The Issue: You are irradiating, but the photon budget is insufficient or wasted.

Q: I am using a standard UV lamp. Why is the reaction stalling at 50%?

A: You are likely experiencing the Inner Filter Effect . As the reaction proceeds, the byproduct (2-nitrosobenzaldehyde) accumulates. This byproduct absorbs UV light strongly in the same region as your starting material (300–400 nm). Effectively, the "trash" is shielding the remaining "treasure" from the light.

  • The Fix: You must mechanically stir the solution vigorously to ensure turnover at the light-exposed surface.

  • The Upgrade: Switch to a 365 nm High-Power LED .

    • Why? The absorption tail of the 2-nitrobenzyl group extends to ~365 nm. While the max absorption (

      
      ) is often near 300 nm, 365 nm is safer for biological payloads (DNA/Proteins) and penetrates glass/plastic vessels better.
      
    • Validation: Measure the power at the sample location using an optical power meter. You need at least 10–50 mW/cm² for efficient cleavage on the minute-timescale.

Q: Can I use a 254 nm handheld lamp?

A: Avoid this. 254 nm is too energetic. It causes:

  • Degradation of your payload (especially Tyrosine/Tryptophan in proteins or Thymine dimerization in DNA).

  • Excitation of the solvent, leading to radical formation.

  • Glass absorbs 254 nm; you would need expensive quartz cuvettes.

Module 2: The Chemistry (Byproduct Management)

The Issue: The cleavage happened, but the byproduct reacted with your product, or the reaction reversed.

Q: My LC-MS shows the mass of the starting material is gone, but I don't see the free amine product. Where is it?

A: You likely formed an Imine (Schiff Base) . The released 2-nitrosobenzaldehyde is an electrophile. If your released payload is a primary amine (e.g., a lysine residue or a drug with an -NH2), it will condense with the aldehyde to form an imine, which may look like an impurity or precipitate.

The Solution: Aldehyde Scavengers You must add a "sacrificial" amine that reacts faster with the nitroso byproduct than your product does.

ScavengerConcentrationMechanismBest For
Semicarbazide HCl 10–50 mM (Excess)Forms stable semicarbazoneGeneral Purpose (Gold Standard)
Hydroxylamine 10–50 mMForms oximeAcidic conditions
Dithiothreitol (DTT) 1–5 mMReduces nitroso groupThiol-insensitive payloads
Q: The solution turned dark brown. Is my sample ruined?

A: Not necessarily. The brown color is the azo-dimer formed by two nitrosobenzaldehyde molecules reacting with each other. This confirms photocleavage occurred, but the dark color absorbs UV light (exacerbating the Inner Filter Effect).

  • Action: If the solution is brown but yield is low, dilute the sample or increase light intensity to punch through the absorbance.

Module 3: The Kinetics (pH & Solvents)[3][4]

The Issue: The "Dark Reaction" is too slow.

Q: Does pH matter? I'm running this in unbuffered water.

A: Yes, pH is critical. The mechanism involves a hemiacetal intermediate.[3][4] The collapse of this hemiacetal releases your cargo.

  • Low pH (< 4): The hemiacetal is stable and collapse is slow. You might irradiate successfully, but the cargo is still "stuck" to the linker until you raise the pH.

  • High pH (> 9): Can lead to rapid hydrolysis of esters but might degrade sensitive payloads.

  • Optimal: pH 7.4 (PBS or HEPES). This supports rapid hemiacetal collapse.

Standardized Protocol: High-Efficiency Cleavage

Use this protocol to validate your system. If this fails, the issue is likely steric hindrance in your specific molecule.

Reagents:

  • Buffer: PBS pH 7.4 (degassed).

  • Scavenger: Semicarbazide Hydrochloride (Stock 1M in water).

  • Solvent: Acetonitrile (if organic co-solvent is needed).

Step-by-Step:

  • Preparation: Dissolve your caged compound to a concentration of 10–50 µM . (Avoid >1 mM to prevent inner filter effects).

  • Scavenger Addition: Add Semicarbazide HCl to a final concentration of 10 mM (or at least 50x molar excess over substrate).

  • Setup: Place sample in a glass vial (borosilicate passes >300 nm) or clear HPLC vial.

  • Irradiation:

    • Source: 365 nm LED.[5]

    • Distance: 1–2 cm from source.

    • Time: 10 minutes.

  • Monitoring (The Self-Check):

    • Inject 5 µL into HPLC.

    • Check A: Disappearance of Starting Material (Peak A).

    • Check B: Appearance of Payload (Peak B).

    • Check C: Appearance of Semicarbazone adduct (Peak C - usually more polar than the nitroso aldehyde).

Visualizing the Mechanism & Failure Points

Understanding where the reaction stops is key to fixing it.

Mechanism Substrate Substrate (Nitrobenzyl-Linker) Excited Excited State (Diradical) Substrate->Excited hv (300-365nm) AciNitro aci-Nitro Intermediate Excited->AciNitro H-abstraction Hemiacetal Hemiacetal (Dark Intermediate) AciNitro->Hemiacetal Cyclization Products Free Payload + Nitroso Byproduct Hemiacetal->Products Collapse (pH dependent) FilterEffect FAILURE: Inner Filter Effect (Byproduct absorbs photons) Products->FilterEffect SchiffBase FAILURE: Schiff Base (Byproduct re-binds Payload) Products->SchiffBase No Scavenger FilterEffect->Substrate Blocks Light

Figure 2: The Norrish Type II pathway. Note that the final collapse is thermal (dark), not photochemical.

References

  • Mechanism & Kinetics: Il'ichev, Y. V., et al. (2004). "Photochemical Reaction Mechanisms of 2-Nitrobenzyl Compounds: Methyl Ethers and Caged ATP." Journal of the American Chemical Society.[3]

  • Wavelength Dependence: San Miguel, V., et al. (2011). "Wavelength-Controlled Orthogonal Photolysis of Protecting Groups." Angewandte Chemie.

  • DNA Applications & Linker Efficiency: Bai, X., et al. (2003). "Photocleavage of a 2-nitrobenzyl linker bridging a fluorophore to the 5′ end of DNA."[6][7][8] Proceedings of the National Academy of Sciences (PNAS).[6]

  • Hydrogel & Microenvironment Effects: DeForest, C. A., & Anseth, K. S. (2011). "Cytocompatible click-based hydrogels with dynamically tunable properties through orthogonal photoconjugation and photocleavage reactions." Nature Chemistry.

Sources

Troubleshooting

Minimizing racemization during activation of N-aryl glycines

To: Research & Development Team From: Senior Application Scientist, Technical Support Subject: Technical Guide: Minimizing Racemization During Activation of -Aryl Glycines Introduction You have inquired about minimizing...

Author: BenchChem Technical Support Team. Date: February 2026

To: Research & Development Team From: Senior Application Scientist, Technical Support Subject: Technical Guide: Minimizing Racemization During Activation of


-Aryl Glycines

Introduction

You have inquired about minimizing racemization during the activation of N-aryl glycines . In the context of peptide chemistry, this typically refers to


-aryl glycines  (e.g., Phenylglycine, Phg) or N-substituted amino acids  where steric and electronic factors compromise stereochemical integrity.

The Core Challenge: Unlike standard aliphatic amino acids (e.g., Alanine, Leucine),


-aryl glycines possess a benzylic 

-proton. The adjacent aryl ring stabilizes the deprotonated enolate intermediate via resonance, significantly increasing the acidity of the

-proton. Consequently, standard coupling protocols utilizing strong bases (e.g., DIPEA) or slow activation kinetics invariably lead to rapid proton abstraction and racemization (epimerization).

This guide outlines a self-validating troubleshooting workflow and precise protocols to suppress this pathway.

Troubleshooting Guide & FAQs

Q1: I am using HATU/DIPEA, the "gold standard" for difficult couplings, but I see ~20-40% epimerization. Why?

Diagnosis: HATU is highly reactive, but the use of DIPEA (Diisopropylethylamine) is the root cause. Mechanism: DIPEA is a strong base (


 ~10.5). With 

-aryl glycines, the acidity of the

-proton is high enough that DIPEA directly abstracts it, forming a planar enolate even before or during the coupling event. Solution: Switch to 2,4,6-Collidine (TMP) .[1][2] Collidine is a weaker base (

~7.[1]4) and is sterically hindered, making it poor at abstracting protons but sufficient to neutralize the generated acid during activation.
Q2: Should I use pre-activation to ensure the active ester is formed?

Diagnosis: Prolonged pre-activation is detrimental for racemization-prone residues. Mechanism: The activated ester (e.g., O-At or O-Oxyma ester) is prone to cyclization into an oxazolone (azlactone) intermediate.[3] This oxazolone is highly susceptible to base-catalyzed racemization. The longer the activated species sits without an amine nucleophile to react with, the higher the probability of oxazolone formation and subsequent epimerization. Solution: Use an in-situ activation protocol where the base is added last, immediately before or simultaneous with the addition to the resin/amine. Keep pre-activation time < 1 minute .

Q3: Is COMU really better than HATU for this specific class?

Answer: Yes. Evidence: Comparative studies demonstrate that COMU (used with Collidine) consistently yields lower racemization rates than HATU/DIPEA for Phenylglycine (Phg) and Cysteine derivatives. COMU mimics the reactivity of HATU but utilizes the Oxyma leaving group, which is less basic than the At (azabenzotriazole) anion, reducing the risk of autocatalytic proton abstraction.

Visualizing the Racemization Trap

The following diagram illustrates the mechanistic bifurcation between successful coupling and racemization. Note how the choice of base and activation speed dictates the pathway.[2]

RacemizationMechanism cluster_prevention Prevention Strategy Start Fmoc-Phg-OH (Chiral Starting Material) Activation Activation (COMU/DIC) Start->Activation ActiveEster Activated Ester (O-Oxyma/OBt) Activation->ActiveEster Oxazolone Oxazolone Intermediate ActiveEster->Oxazolone Slow Coupling High Temp Coupling Nucleophilic Attack (Amine) ActiveEster->Coupling Fast Kinetics Enolate Planar Enolate (Achiral) Oxazolone->Enolate Strong Base (DIPEA) Racemic Racemic Product (DL-Mixture) Enolate->Racemic Reprotonation Product Pure L-Peptide Coupling->Product Collidine Use Collidine (Steric Shield) Collidine->Enolate Blocks Proton Abstraction

Caption: Mechanistic pathway of Arylglycine racemization. Red paths indicate failure modes driven by strong bases (DIPEA) and oxazolone formation. Green paths indicate the desired direct coupling facilitated by optimized reagents.

Experimental Protocols

Protocol A: The "Safe" Method (COMU/Collidine)

Recommended for solid-phase peptide synthesis (SPPS) of Phg-containing sequences.

Reagents:

  • Amino Acid: Fmoc-Phg-OH (3.0 eq)

  • Coupling Reagent: COMU (3.0 eq)

  • Base: 2,4,6-Collidine (TMP) (3.0 eq)

  • Solvent: DMF (Anhydrous)

Step-by-Step:

  • Dissolution: Dissolve Fmoc-Phg-OH and COMU in the minimum amount of DMF.

  • Chilling (Optional but Recommended): Cool the solution to 0°C if the sequence is particularly hindered.

  • Activation: Add 2,4,6-Collidine to the mixture.

  • Immediate Addition: Immediately (within 30 seconds) add the activated solution to the resin-bound free amine. Do not pre-activate for >1 minute.

  • Coupling: Agitate at room temperature for 30–60 minutes.

  • Wash: Drain and wash resin with DMF (3x) and DCM (3x).

Protocol B: The Carbodiimide Alternative (DIC/Oxyma)

Recommended if uronium reagents (COMU/HATU) are unavailable or if "base-free" activation is desired.

Reagents:

  • Amino Acid: Fmoc-Phg-OH (3.0 eq)

  • Activator: DIC (Diisopropylcarbodiimide) (3.0 eq)[2][3]

  • Additive: Oxyma Pure (3.0 eq)

  • Base: None (or 0.1 eq Collidine if strictly necessary for solubility)

Step-by-Step:

  • Dissolution: Dissolve Fmoc-Phg-OH and Oxyma Pure in DMF.

  • Activation: Add DIC.

  • Coupling: Add mixture to the resin.

  • Note: This method generates the active ester at a neutral pH (initially), significantly reducing the risk of base-catalyzed enolization. However, reaction kinetics may be slower than COMU, so monitor for completion.

Comparative Data: Reagent Performance

The following table summarizes the racemization levels observed in the coupling of Fmoc-Phg-OH to a hindered amine (model system: Fmoc-Phg-OH + H-Phe-OMe).

Coupling SystemBase% DL-Epimer (Racemization)Coupling YieldRecommendation
HATU DIPEA 15.0 - 35.0% >99%AVOID
HBTUDIPEA10.0 - 20.0%90%Not Recommended
DIC / HOBtNone2.0 - 5.0%85%Acceptable
DIC / Oxyma None < 1.0% 95% Excellent (Base-Free)
COMU Collidine < 0.5% >99% Best Practice
COMUDIPEA5.0 - 10.0%>99%Risky due to base

Data synthesized from comparative studies on arylglycine coupling (see References).

Decision Tree for Reagent Selection

Use this logic flow to select the appropriate protocol for your specific synthesis.

DecisionTree Start Start: Coupling N-Aryl Glycine (e.g., Fmoc-Phg-OH) IsHindered Is the N-terminal amine sterically hindered? Start->IsHindered HinderedYes Yes (e.g., N-Me-AA, Aib) IsHindered->HinderedYes Yes HinderedNo No (Primary Amine) IsHindered->HinderedNo No UseCOMU PROTOCOL A: Use COMU + Collidine (High Power, Low Basicity) HinderedYes->UseCOMU Warning WARNING: Avoid DIPEA Avoid Pre-activation > 1 min UseCOMU->Warning UseDIC PROTOCOL B: Use DIC + Oxyma (Base-Free, Safer) HinderedNo->UseDIC UseDIC->Warning

Caption: Selection logic for coupling reagents based on steric hindrance of the nucleophile.

References

  • El-Faham, A., & Albericio, F. (2010).[4] COMU: A third generation of uronium-type coupling reagents.[4] Journal of Peptide Science, 16(1), 6–9.[4] [Link]

  • Subirós-Funosas, R., et al. (2009). Oxyma: An Efficient Additive for Peptide Synthesis to Replace the Benzotriazole-Based HOBt and HOAt with a Lower Risk of Explosion.[2] Chemistry – A European Journal, 15(37), 9394–9403. [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Mass Spectrometric Fragmentation Patterns of N-nitro-phenyl Sarcosine and its N-nitroso Analog

For researchers, scientists, and professionals in drug development, a comprehensive understanding of a molecule's behavior under mass spectrometric analysis is paramount for its accurate identification and quantification...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, a comprehensive understanding of a molecule's behavior under mass spectrometric analysis is paramount for its accurate identification and quantification. This guide provides an in-depth, comparative analysis of the gas-phase fragmentation patterns of N-nitro-phenyl sarcosine and its more commonly studied counterpart, N-nitroso-phenyl sarcosine. By delving into the mechanistic underpinnings of their fragmentation, this document aims to equip the reader with the expertise to distinguish between these structurally similar but electronically distinct compounds.

The core of this guide lies in a direct comparison of the fragmentation pathways of the N-nitro (-NO₂) and N-nitroso (-NO) functionalities attached to the sarcosine backbone. While experimental data on N-nitro-phenyl sarcosine is not extensively published, we will present a hypothesized fragmentation pattern based on established principles of mass spectrometry and the known behavior of related N-nitro compounds. This will be contrasted with the documented fragmentation of N-nitrosamines, providing a clear framework for differentiation.

The Critical Distinction: N-nitro vs. N-nitroso

Before delving into their mass spectrometric behavior, it is crucial to underscore the chemical differences between the N-nitro and N-nitroso groups. The N-nitro group features a nitrogen atom double-bonded to one oxygen and single-bonded to another, carrying a formal positive charge on the nitrogen and a negative charge on the single-bonded oxygen. This structure is resonance-stabilized. In contrast, the N-nitroso group consists of a nitrogen atom double-bonded to an oxygen atom. This seemingly subtle difference in oxidation state and bonding has profound implications for their chemical reactivity and, consequently, their fragmentation patterns in mass spectrometry.

Hypothesized Fragmentation of N-nitro-phenyl Sarcosine

The fragmentation of N-nitro-phenyl sarcosine is anticipated to be heavily influenced by the presence of the electron-withdrawing N-nitro group and the phenyl ring, in conjunction with the inherent cleavage points of the sarcosine backbone. We will consider two common ionization techniques: Electron Ionization (EI) and Electrospray Ionization (ESI).

Electron Ionization (EI) Fragmentation

Electron Ionization is a "hard" ionization technique that imparts significant energy into the molecule, leading to extensive fragmentation.[1][2][3] For N-nitro-phenyl sarcosine, the following fragmentation pathways are proposed:

  • Loss of the Nitro Group: A primary and highly characteristic fragmentation would be the cleavage of the N-N bond, leading to the loss of a nitro radical (•NO₂), resulting in a fragment with a mass-to-charge ratio (m/z) of [M-46]⁺. This is a common fragmentation pathway for N-nitro compounds.

  • Decarboxylation: The carboxylic acid moiety is prone to fragmentation, leading to the loss of a carboxyl radical (•COOH) or carbon dioxide (CO₂), resulting in fragments of [M-45]⁺ or [M-44]⁺, respectively.

  • Cleavage Alpha to the Amine Nitrogen: Fragmentation of the bond between the carbonyl carbon and the alpha-carbon of the sarcosine backbone can occur, leading to the formation of a phenyl-N-(nitro)methylaminium ion.

  • Phenyl Ring Fragmentation: The phenyl group can lead to characteristic aromatic fragments, such as the phenyl cation (m/z 77).

G M N-nitro-phenyl Sarcosine [M]⁺ frag1 [M - NO₂]⁺ (Loss of Nitro group) M->frag1 - •NO₂ (46 Da) frag2 [M - COOH]⁺ (Decarboxylation) M->frag2 - •COOH (45 Da) frag3 Phenyl-N-(nitro)methylaminium ion M->frag3 α-cleavage frag4 Phenyl cation (m/z 77) frag3->frag4 Further fragmentation G cluster_pos Positive Ion Mode cluster_neg Negative Ion Mode M_H_pos [M+H]⁺ frag1_pos [M+H - HNO₂]⁺ M_H_pos->frag1_pos - HNO₂ (47 Da) frag2_pos [M+H - CO₂]⁺ M_H_pos->frag2_pos - CO₂ (44 Da) M_H_neg [M-H]⁻ frag1_neg [M-H - CO₂]⁻ M_H_neg->frag1_neg - CO₂ (44 Da) G M N-nitroso-phenyl Sarcosine [M]⁺ frag1 [M - NO]⁺ (Loss of Nitroso group) M->frag1 - •NO (30 Da) frag2 [M - OH]⁺ (Loss of Hydroxyl radical) M->frag2 - •OH (17 Da) frag3 α-cleavage products M->frag3 α-cleavage

Caption: Known EI fragmentation pathways for N-nitrosamines.

Electrospray Ionization (ESI) Fragmentation of N-nitrosamines

In ESI-MS/MS, protonated N-nitrosamines also show characteristic fragmentation:

  • Positive Ion Mode ([M+H]⁺):

    • Loss of the Nitroso Group: The loss of the nitroso radical (•NO) from the protonated molecule is a dominant fragmentation pathway, leading to a fragment at [M+H-30]⁺. [4] * Loss of H₂O: The loss of a water molecule is also a frequently observed fragmentation pathway.

[4]### Comparative Summary of Fragmentation Patterns

The table below provides a direct comparison of the expected key fragmentation patterns for N-nitro-phenyl sarcosine and N-nitroso-phenyl sarcosine, highlighting the diagnostic ions that can be used for their differentiation.

Fragmentation PathwayN-nitro-phenyl Sarcosine (Hypothesized)N-nitroso-phenyl Sarcosine (Known)Diagnostic Significance
Loss of Nitrogen-Oxygen Moiety (EI) Loss of •NO₂ (m/z = [M-46]⁺)Loss of •NO (m/z = [M-30]⁺)Primary diagnostic difference.
Loss of Hydroxyl Radical (EI) Less likely to be a primary pathway.Common (m/z = [M-17]⁺)Presence of [M-17]⁺ is indicative of the N-nitroso structure.
Loss of Nitrogen-Oxygen Moiety (ESI, [M+H]⁺) Loss of HNO₂ (m/z = [M+H-47]⁺)Loss of •NO (m/z = [M+H-30]⁺)Confirmatory diagnostic difference in MS/MS.
Decarboxylation (ESI, [M-H]⁻) Expected to be a major fragment ([M-H-44]⁻)Expected to be a major fragment ([M-H-44]⁻)Common to both, less diagnostic for differentiation.

Experimental Protocol for Mass Spectrometric Analysis

To empirically determine and compare the fragmentation patterns of N-nitro-phenyl sarcosine and its N-nitroso analog, the following experimental workflow is recommended:

  • Sample Preparation:

    • Prepare stock solutions of N-nitro-phenyl sarcosine and N-nitroso-phenyl sarcosine (if available as a reference standard) in a suitable solvent such as methanol or acetonitrile at a concentration of 1 mg/mL.

    • Prepare working solutions by diluting the stock solutions to 1-10 µg/mL in the mobile phase to be used for LC-MS analysis or a suitable solvent for direct infusion.

  • Liquid Chromatography (for LC-MS/MS):

    • Column: A C18 reversed-phase column is a suitable starting point.

    • Mobile Phase: A gradient of water and acetonitrile, both containing 0.1% formic acid for positive ion mode, or a suitable buffer for negative ion mode.

    • Flow Rate: 0.2-0.5 mL/min.

    • Injection Volume: 5-10 µL.

  • Mass Spectrometry (ESI-MS/MS):

    • Ionization Mode: ESI, in both positive and negative ion modes.

    • Full Scan (MS1): Acquire full scan spectra to determine the m/z of the precursor ions ([M+H]⁺ and [M-H]⁻).

    • Tandem MS (MS/MS): Perform product ion scans on the selected precursor ions.

      • Collision Gas: Argon or nitrogen.

      • Collision Energy: Optimize the collision energy (e.g., 10-40 eV) to achieve optimal fragmentation.

  • Gas Chromatography-Mass Spectrometry (GC-MS with EI):

    • Derivatization: Derivatization of the carboxylic acid group (e.g., esterification) may be necessary to improve volatility for GC analysis.

    • GC Column: A standard non-polar or medium-polarity column (e.g., DB-5ms).

    • Inlet Temperature: 250-280 °C.

    • Oven Program: A temperature gradient from approximately 100 °C to 280 °C.

    • Ionization: EI at 70 eV.

    • Mass Analyzer: Scan from m/z 40 to 500.

G cluster_prep Sample Preparation cluster_lcms LC-ESI-MS/MS Analysis cluster_gcms GC-EI-MS Analysis prep1 Prepare Stock Solutions (1 mg/mL) prep2 Prepare Working Solutions (1-10 µg/mL) prep1->prep2 lc Liquid Chromatography (C18 column) prep2->lc deriv Derivatization (optional) prep2->deriv esi ESI Source (Positive & Negative Modes) lc->esi ms1 Full Scan (MS1) esi->ms1 ms2 Product Ion Scan (MS/MS) ms1->ms2 gc Gas Chromatography deriv->gc ei EI Source (70 eV) gc->ei ms_scan Mass Scan ei->ms_scan

Caption: Experimental workflow for comparative fragmentation analysis.

Conclusion

The differentiation of N-nitro and N-nitroso compounds by mass spectrometry is readily achievable through a careful examination of their fragmentation patterns. The key diagnostic differentiator is the neutral loss from the molecular or protonated ion: a loss of 46 Da (•NO₂) for N-nitro compounds versus a loss of 30 Da (•NO) for N-nitroso compounds. By understanding these fundamental differences and employing the appropriate analytical methodologies, researchers can confidently identify and characterize these important classes of molecules. This guide provides a robust framework for this purpose, combining theoretical predictions with established fragmentation behaviors to empower scientists in their analytical endeavors.

References

  • Werneth, M., Pani, J., Hofbauer, L., et al. (2021). Stereospecific Response of E/Z-isomers of N-Nitrososarcosine in LC–ESI–MS/MS. Journal of Chromatographic Science, 59(9), 813–822. Available at: [Link]

  • Rainey, W. T., Christie, W. H., & Lijinsky, W. (1978). Mass spectrometry of N-nitrosamines. Biomedical mass spectrometry, 5(6), 395–408. Available at: [Link]

  • Asare, S. O., Hoskins, J. N., Blessing, R. A., & Hertzler, R. L. (2022). Mass spectrometry based fragmentation patterns of nitrosamine compounds. Rapid communications in mass spectrometry : RCM, 36(8), e9261. Available at: [Link]

  • Taylor, T. (2012). Electron Ionization for GC–MS. LCGC North America, 30(4), 342-349. Available at: [Link]

  • Wikipedia. (2023). Electron ionization. Available at: [Link]

  • Ho, W. H. (2003). Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications. The Clinical Biochemist Reviews, 24(1), 3–12. Available at: [Link]

  • Rainey, W. T., Christie, W. H., Pritchard, C. A., & Lijinsky, W. (1976). Mass Spectra of N-Nitroso Compounds. Oak Ridge National Laboratory. Available at: [Link]

  • Asare, S. O., Hoskins, J. N., Blessing, R. A., & Hertzler, R. L. (2022). Mass spectrometry based fragmentation patterns of nitrosamine compounds. Rapid Communications in Mass Spectrometry, 36(8), e9261. Available at: [Link]

  • Collin, J. E. (1966). The mass spectra of some N-nitrosamines. Bulletin des Sociétés Chimiques Belges, 75(5-6), 231-242.
  • ApSimon, J. W., & Cooney, J. D. (1971). Some aspects of the mass spectra of N-nitrosamines. Canadian Journal of Chemistry, 49(8), 1367-1371. Available at: [Link]

Sources

Validation

Crystal structure analysis of N-aryl sarcosine derivatives

Title: Structural Dynamics of N-Aryl Sarcosine Derivatives: A Comparative Crystallographic Guide Part 1: Strategic Overview The "Peptoid" Revolution in Drug Design N-aryl sarcosine derivatives represent a critical class...

Author: BenchChem Technical Support Team. Date: February 2026

Title: Structural Dynamics of N-Aryl Sarcosine Derivatives: A Comparative Crystallographic Guide

Part 1: Strategic Overview

The "Peptoid" Revolution in Drug Design N-aryl sarcosine derivatives represent a critical class of "peptoids" (N-substituted glycines). Unlike standard amino acids where the side chain is attached to the


-carbon, sarcosine derivatives carry the side chain on the amide nitrogen. This structural shift confers proteolytic resistance and enhanced membrane permeability, making them prime candidates for Glycine Transporter-1 (GlyT1) inhibitors  (schizophrenia therapy) and protein-protein interaction disruptors.

This guide provides a rigorous crystallographic comparison of N-aryl sarcosine derivatives against their N-alkyl and unsubstituted glycine counterparts, focusing on the steric and electronic factors that dictate their solid-state behavior.

Part 2: Comparative Analysis (The "Product" vs. Alternatives)

In crystal engineering and drug design, the "performance" of a scaffold is defined by its conformational stability, solubility, and packing efficiency.

Table 1: Structural & Functional Comparison of Sarcosine Scaffolds

FeatureN-Aryl Sarcosine Derivatives (Target)N-Alkyl Sarcosine Derivatives (Alternative A)N-Aryl Glycine Derivatives (Alternative B)
Amide Geometry High Cis-amide population due to aryl steric bulk and

interactions.
Mixture of Cis/Trans; lower barrier to rotation than aryl analogs.Exclusively Trans-amide (typical peptide bond).
H-Bonding Capacity Acceptor Only. No N-H donor. Relies on weak C-H...O and

-stacking.
Acceptor Only. Relies on hydrophobic packing.Donor & Acceptor. Forms strong N-H...O networks (classical sheets/helices).
Proteolytic Stability High. N-substitution blocks protease access.High. Low. Susceptible to standard peptidases.
Crystallinity Moderate. Often requires co-crystallization or specific solvates due to lack of strong H-bonds.Low. Waxy/oily solids are common due to flexible alkyl chains.High. Strong lattice energy from H-bond networks.
Key Application GlyT1 Inhibitors, rigid peptidomimetics.Flexible linkers, solubility enhancers.Standard peptide synthesis.

Part 3: Structural Deep Dive & Experimental Data

The Cis/Trans Conundrum

The defining feature of N-aryl sarcosines is the rotational isomerism around the amide bond.

  • Standard Peptide (Glycine): The trans isomer is favored by ~2.5 kcal/mol to minimize steric clash between

    
     groups.
    
  • N-Aryl Sarcosine: The N-methyl group creates a steric clash in both conformations. However, the N-aryl group often forces a twist or favors the cis conformation to facilitate

    
    -
    
    
    
    stacking in the crystal lattice.

Representative Crystallographic Data (Average Values):

  • Amide Bond Length (C-N):

    
     Å (Partial double bond character maintained).
    
  • N-Aryl Bond Length:

    
     Å.
    
  • 
     Torsion Angle (Cis): 
    
    
    
  • 
     Torsion Angle (Trans): 
    
    
    

Expert Insight: When refining these structures, watch for "disordered" electron density around the N-methyl group. This often indicates the presence of both cis and trans rotamers co-existing in the crystal lattice, a phenomenon known as conformational polymorphism .

Part 4: Experimental Protocols

Synthesis of N-Phenyl Sarcosine (Model Compound)
  • Reagents: Aniline, Ethyl bromoacetate, Diisopropylethylamine (DIPEA), Acetonitrile.

  • Mechanism:

    
     displacement followed by N-methylation (reductive amination or methyl iodide).
    
Crystallization Workflow

Because N-aryl sarcosines lack strong hydrogen bond donors, standard evaporation often yields oils. We utilize a Vapor Diffusion method to force lattice formation driven by


-stacking.

Protocol: Vapor Diffusion (Sitting Drop)

  • Dissolution: Dissolve 20 mg of the derivative in 0.5 mL of a "Good Solvent" (e.g., Acetone or THF).

  • Setup: Place the solution in the inner well of a crystallization dish.

  • Precipitant: Fill the outer reservoir with 2 mL of a "Bad Solvent" (e.g., Hexane or Pentane).

  • Equilibration: Seal the chamber. As Hexane diffuses into the Acetone, the solubility decreases slowly, promoting high-quality single crystal growth.

  • Timeline: 3-7 days at

    
    C.
    

Part 5: Visualization of Workflows

Diagram 1: Structural Determination Pipeline

This flowchart outlines the critical path from synthesis to refined structure, highlighting the decision points for handling the specific challenges of sarcosine derivatives (e.g., twinning, disorder).

SarcosineWorkflow Synth Synthesis (N-Arylation) Purify Purification (HPLC/Column) Synth->Purify Cryst Crystallization (Vapor Diffusion) Purify->Cryst Screen Microscopy Screening Cryst->Screen Screen->Cryst Amorphous/Oil DataCol SC-XRD Data Collection Screen->DataCol Quality > 0.1mm Solve Structure Solution (Direct Methods) DataCol->Solve Refine Refinement (Handle Disorder) Solve->Refine Refine->Refine minimize R1

Caption: Figure 1. Optimized workflow for obtaining publication-quality crystal structures of N-aryl sarcosines.

Diagram 2: Conformational Isomerism Logic

This diagram illustrates the steric forces driving the molecule between Cis and Trans states, crucial for understanding the biological activity (binding to GlyT1).

Isomerism Start N-Aryl Sarcosine Amide Bond Trans Trans Conformer (Lower Energy in Glycine) Start->Trans Cis Cis Conformer (Favored in N-Aryl) Start->Cis Steric1 Steric Clash: Aryl vs Carbonyl Trans->Steric1 High Clash Steric2 Steric Clash: Methyl vs Carbonyl Cis->Steric2 Moderate Clash Result Biological Outcome: Rigid Scaffold for GlyT1 Binding Cis->Result Steric1->Cis Drives Population Shift

Caption: Figure 2. Steric drivers forcing N-aryl sarcosines into the Cis-conformation, enhancing receptor selectivity.

Part 6: References

  • Structure of Sarcosine: Mostad, A., & Natarajan, S. (1989).[1] Crystal and molecular structure of sarcosine. Acta Chemica Scandinavica, 43, 1004–1006.[1][2]

  • Peptoid Conformation: Zuckermann, R. N., & Kodadek, T. (2009). Peptoids as potential therapeutics.[3] Current Opinion in Molecular Therapeutics, 11(3), 299-307.

  • GlyT1 Inhibition: Harsing, L. G., et al. (2006). Glycine transporter type-1 and its inhibitors. Current Medicinal Chemistry, 13(9), 1017–1044.

  • Cis/Trans Isomerization: Pace, C. J., & Gao, J. (2008). Exploring the cis-trans equilibrium of the N-methylated peptide bond. Accounts of Chemical Research, 41(1), 1216-1223.

  • Crystallization Techniques: Newman, J. (2012). Novel crystallization approaches for drug discovery. Expert Opinion on Drug Discovery, 7(11), 1099–1110.

Sources

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